Technical Documentation Center

2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane

Core Science & Biosynthesis

Foundational

2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane CAS 873012-43-2

An In-Depth Technical Guide to 2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane (CAS 873012-43-2) Executive Summary The compound 2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane (CAS 873012-43-2)

Executive Summary

The compound 2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane (CAS 873012-43-2) is a highly specialized, halogenated organic intermediate[1]. Characterized by its unique dioxolane ring and diphenyl ether backbone, this molecule serves as the critical penultimate building block in the commercial synthesis of Difenoconazole , a high-value, broad-spectrum triazole fungicide used globally to protect crops against Ascomycetes, Basidiomycetes, and Deuteromycetes[2][3].

This whitepaper provides an authoritative analysis of the compound’s physicochemical profile, structural mechanics, and downstream application protocols, designed for process chemists and agrochemical development professionals.

Structural Mechanics & Physicochemical Profiling

The uniqueness of CAS 873012-43-2 lies in its strategic combination of functional groups designed for both reactivity and stability[3]:

  • Bromomethyl Group: Acts as the primary electrophilic center. The carbon-bromine bond is highly susceptible to nucleophilic attack, making it ideal for subsequent triazole coupling.

  • 1,3-Dioxolane Ring: A five-membered cyclic acetal that serves a dual purpose. During synthesis, it protects the underlying ketone from unwanted side reactions. In the final difenoconazole molecule, it contributes to the compound's binding affinity to the fungal target enzyme (14α-demethylase).

  • Chlorophenoxy-phenyl Backbone: Provides high lipophilicity, ensuring that the final active pharmaceutical/agrochemical ingredient can effectively penetrate fungal cell membranes.

Table 1 summarizes the critical physicochemical parameters required for quality control and handling of this intermediate[3][4][5].

Table 1: Physicochemical Properties of CAS 873012-43-2

PropertyValue
IUPAC Name 2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane
CAS Number 873012-43-2
Molecular Formula C17H15BrCl2O3
Molecular Weight 418.11 g/mol
Appearance Light yellow to light brown liquid / molten mass
Purity (GC) ≥ 97.0% (Technical Grade often >99.0%)
Moisture (KF) ≤ 0.50%
Storage Conditions Sealed in dry, 2-8°C, inert atmosphere

Synthesis Pathways and Mechanistic Logic

The industrial lifecycle of CAS 873012-43-2 involves a multi-step upstream synthesis followed by a highly controlled downstream conversion.

Upstream Synthesis

The intermediate is typically synthesized starting from 2-chloro-4-(4-chlorophenoxy)acetophenone. This precursor undergoes an acetalization reaction with 1,2-propanediol in the presence of an acid catalyst (such as p-toluenesulfonic acid) to form a 2-methyl-1,3-dioxolane derivative. Subsequent bromination of the methyl group yields the target bromomethyl compound[6].

Downstream Conversion to Difenoconazole

The conversion of CAS 873012-43-2 to difenoconazole is driven by an


 nucleophilic substitution reaction with 1H-1,2,4-triazole. Because triazoles are ambidentate nucleophiles, controlling the regioselectivity (N1 vs. N4 alkylation) is a significant process challenge. To optimize this, modern synthetic routes employ a dual-catalyst system utilizing Copper(I) iodide (CuI) and an alkali iodide salt (such as KI or NaI)[7].

Mechanistic Causality: The addition of KI initiates an in-situ Finkelstein reaction. The iodide ion, being a superior nucleophile, displaces the bromide to form a transient, highly reactive iodomethyl intermediate. This lowers the activation energy for the subsequent attack by the triazole nitrogen. Consequently, this catalytic maneuver drastically reduces the formation of unwanted difenoconazole isomers and improves overall yield[7].

SynthesisPathway A 2-chloro-4-(4-chlorophenoxy) acetophenone B Acetalization (1,2-propanediol, p-TsOH) A->B C Bromination (Br2 or NBS) B->C D CAS 873012-43-2 Target Intermediate C->D E Nucleophilic Substitution (1H-1,2,4-triazole, Base, CuI/KI) D->E F Difenoconazole (Active Fungicide) E->F

Synthesis pathway from acetophenone derivative to Difenoconazole via CAS 873012-43-2.

Experimental Methodology: Difenoconazole Synthesis

The following protocol outlines a self-validating, industrially scalable workflow for the downstream coupling of CAS 873012-43-2 with 1H-1,2,4-triazole[6][7].

Table 2: Reaction Optimization Parameters

ParameterOptimal RangeMechanistic Rationale
Molar Ratio (Intermediate : Triazole) 1 : 1.0 – 1.5Ensures complete conversion while minimizing unreacted triazole waste.
Catalyst System CuI + KI / NaIFacilitates Finkelstein halogen exchange; lowers activation energy for

.
Acid-Binding Agent K2CO3 or NaOH (1 : 1.0 – 2.0 eq)Neutralizes HBr byproduct, driving the equilibrium forward.
Temperature 130°C – 150°CProvides sufficient kinetic energy for substitution while avoiding thermal degradation.
Reaction Time 4 – 6 hoursBalances high yield with the prevention of thermodynamic isomer formation.
Step-by-Step Protocol
  • Reactor Preparation: Purge a dry, glass-lined reactor with nitrogen to displace oxygen, preventing oxidative degradation of the reactants at high temperatures.

  • Solvent and Substrate Charging: Add N,N-Dimethylformamide (DMF) to the reactor, followed by 1.0 equivalent of CAS 873012-43-2. Initiate agitation at 200 RPM to ensure a homogenous suspension.

  • Reagent Addition: Slowly charge 1.2 equivalents of 1H-1,2,4-triazole, 1.5 equivalents of Potassium carbonate (

    
    ), 0.05 equivalents of CuI, and 0.1 equivalents of KI.
    
    • Causality Check: The

      
       acts as an acid-binding agent to neutralize the hydrobromic acid generated during the reaction, preventing the protonation of the triazole which would otherwise halt the reaction[7].
      
  • Thermal Activation: Heat the reaction mixture to 130–150°C. Maintain this temperature under reflux for 4 to 6 hours[7].

  • In-Process Control (IPC) & Validation: Withdraw a 1 mL sample, quench it in water, extract with ethyl acetate, and analyze via High-Performance Liquid Chromatography (HPLC). The protocol is self-validating: proceed to the next step only when the peak area of the starting material (CAS 873012-43-2) is <1.0%, confirming reaction completion[6].

  • Solvent Recovery: Apply negative pressure to distill off the DMF solvent.

    • Causality Check: Removing the highly polar DMF prior to aqueous workup prevents the formation of intractable emulsions and maximizes the recovery of the product during extraction[6].

  • Aqueous Workup: Cool the concentrated residue to 60°C. Add toluene and deionized water. Stir for 30 minutes, then allow phase separation. Discard the lower aqueous layer (containing inorganic salts like KBr and excess triazole).

  • Isolation: Route the organic toluene phase to a rotary evaporator. Perform negative pressure desolventization to yield crude cis/trans-difenoconazole as a viscous oil, ready for final crystallization[6].

ExpWorkflow step1 Charge Reactor: CAS 873012-43-2 + DMF step2 Add Reagents: 1H-1,2,4-triazole + K2CO3 + CuI/KI step1->step2 step3 Heating & Reaction: 130-150°C for 4-6 hours step2->step3 step4 Solvent Recovery: Negative pressure distillation step3->step4 step5 Aqueous Workup: Toluene + Water extraction step4->step5 step6 Purification: Crystallization / Desolventization step5->step6

Step-by-step experimental workflow for the synthesis of Difenoconazole.

Analytical Quality Control

To ensure the integrity of CAS 873012-43-2 before initiating downstream synthesis, rigorous analytical validation is required:

  • HPLC Analysis: Utilized to quantify the purity (target ≥97.0%) and to monitor the ratio of cis/trans isomers across the dioxolane ring.

  • Karl Fischer (KF) Titration: Moisture must be strictly controlled (≤0.50%)[5]. Excess water can hydrolyze the bromomethyl group at elevated temperatures or consume the acid-binding agent during the triazole coupling step.

  • Gas Chromatography (GC): Employed to detect residual volatile solvents from the upstream acetalization and bromination phases.

References

  • Sigma-Aldrich. "2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane | 873012-43-2". 1

  • Smolecule. "2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane". 3

  • Aztec Biotech. "2-(Bromomethyl)-2-[2-Chloro-4-(4-Chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane". 5

  • Google Patents (CN114773324B). "Preparation method of difenoconazole". 7

  • Google Patents (CN113336715A). "Preparation method of triazole compound containing dioxolane and intermediate thereof". 6

  • ChemScene. "2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane". 4

  • HEBEN. "2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane". 2

Sources

Exploratory

Technical Whitepaper: Synthesis, Structural Characterization, and Application of 2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxolane

Executive Summary The compound 2-(bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxolane (often shorthanded in industry nomenclature as 2-(bromomethyl)-2-(2-chloro-4-chlorophenoxy)phenyl-1,3-dioxolane) is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxolane (often shorthanded in industry nomenclature as 2-(bromomethyl)-2-(2-chloro-4-chlorophenoxy)phenyl-1,3-dioxolane) is a highly specialized, critical electrophilic intermediate. It serves as the foundational building block for a class of broad-spectrum triazole agrochemicals and antifungal agents, most notably Difenoconazole (when utilizing its 4-methyl-1,3-dioxolane variant) [1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we will dissect the mechanistic causality behind its synthesis, the self-validating protocols required for its isolation, and the thermodynamic principles governing its downstream application in nucleophilic substitution reactions.

Chemical Structure & Physicochemical Properties

The architecture of this intermediate is defined by three functional domains, each engineered for specific reactivity in drug/agrochemical synthesis:

  • The Diaryl Ether Moiety: The 2-chloro-4-(4-chlorophenoxy)phenyl group provides lipophilicity and target-site binding affinity (e.g., inhibiting fungal lanosterol 14α-demethylase).

  • The 1,3-Dioxolane Ring: Acts as a robust protecting group for the ketone during aggressive downstream basic conditions, while also locking the stereochemistry of the molecule.

  • The Bromomethyl Group: A highly reactive electrophilic center primed for

    
     nucleophilic attack by azole heterocycles.
    
Table 1: Quantitative Physicochemical Data
PropertyDes-methyl Variant (1,3-Dioxolane)4-Methyl Variant (Difenoconazole Precursor)
Molecular Formula


Molecular Weight 404.07 g/mol 418.11 g/mol
CAS Registry Number N/A (Custom Synthesis)873012-43-2
Physical State Viscous Oil / Low-melting solidViscous Liquid
Primary Application Triazole analog discoveryDifenoconazole API synthesis

Data synthesized from industrial agrochemical standards [2].

Mechanistic Pathways & Synthesis Workflow

The synthesis of the dioxolane intermediate is a masterclass in sequential functional group manipulation. The process begins with the Friedel-Crafts acylation of a diaryl ether, followed by


-bromination, and concludes with an equilibrium-driven ketalization [3].
The Ketalization Equilibrium

Ketalization is thermodynamically challenging because the formation of water drives the equilibrium backward. To force the reaction forward, we utilize a Dean-Stark apparatus with a toluene azeotrope. The choice of p-toluenesulfonic acid (p-TSA) as a catalyst is deliberate: it is a strong organic acid that is highly soluble in toluene, ensuring homogeneous catalysis without degrading the sensitive bromomethyl group.

Synthesis A Diaryl Ether Ketone (Starting Material) B Bromination (Br2, Solvent) A->B C Alpha-Bromo Ketone Intermediate B->C D Ketalization (Ethylene Glycol, p-TSA) C->D  Dean-Stark  -H2O E Dioxolane Intermediate (Target Compound) D->E

Caption: Workflow for the synthesis of the dioxolane intermediate via bromination and ketalization.

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed with built-in validation checkpoints to ensure high-fidelity replication in a process chemistry environment.

Protocol A: Synthesis of the Dioxolane Ring (Ketalization)

Objective: Convert 2-bromo-1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone to the 1,3-dioxolane intermediate.

  • Reaction Assembly: In a 1L round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, add 0.5 mol of the

    
    -bromo ketone.
    
  • Reagent Addition: Add 1.5 mol of anhydrous ethylene glycol (or 1,2-propylene glycol for the 4-methyl variant) and 0.02 mol of p-toluenesulfonic acid (p-TSA).

  • Solvent Introduction: Suspend the mixture in 400 mL of anhydrous toluene. Causality: Toluene forms a minimum-boiling azeotrope with water (85°C), allowing efficient water removal.

  • Reflux & Monitoring: Heat the mixture to reflux (approx. 110°C). Monitor the water collection in the Dean-Stark trap. The reaction is complete (typically 6-8 hours) when water ceases to accumulate. Validation: TLC (Hexane:Ethyl Acetate 4:1) should show the complete disappearance of the ketone spot.

  • Quenching & Workup: Cool to room temperature. Wash the organic layer with 5% aqueous

    
     (2 x 100 mL) to neutralize the p-TSA. Causality: Failure to neutralize the acid will result in ketal hydrolysis during solvent evaporation.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the target dioxolane as a viscous oil.
    
Protocol B: Triazole Coupling ( Nucleophilic Substitution)

Objective: Couple the dioxolane intermediate with 1H-1,2,4-triazole to yield the active fungicide.

  • Preparation: Dissolve 0.1 mol of the dioxolane intermediate and 0.12 mol of 1H-1,2,4-triazole in 100 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Catalyst & Base Addition: Add 0.15 mol of Potassium Carbonate (

    
    ) and 0.005 mol of Copper(I) Iodide (CuI). Causality: CuI coordinates with the triazole ring, sterically and electronically favoring the formation of the 1,2,4-isomer over the inactive 1,3,4-isomer [4].
    
  • Thermal Activation: Heat the mixture to 130°C under a nitrogen atmosphere for 5 hours.

  • Workup: Cool the mixture and pour it into 500 mL of ice water. Extract with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with brine to remove residual DMF.

  • Purification: Concentrate and recrystallize from a binary solvent system (e.g., Hexane/Isopropanol) to isolate the pure triazole derivative.

Downstream Application: The Triazole Coupling Mechanism

The conversion of the bromomethyl dioxolane intermediate into a triazole fungicide is an


 reaction. However, 1H-1,2,4-triazole is an ambidentate nucleophile, meaning it can attack via different nitrogen atoms, leading to structural isomers.

Without catalytic intervention, the reaction yields up to 15% of the inactive 1,3,4-triazole byproduct[3]. By introducing a Copper(I) Iodide (CuI) catalyst, the reaction achieves strict regioselectivity. The copper ion forms a transient complex with the triazole anion, directing the electrophilic attack exclusively to the desired nitrogen [4].

Mechanism Dioxolane Dioxolane Intermediate (Bromomethyl leaving group) SN2 SN2 Transition State (C-N Bond Formation) Dioxolane->SN2 Triazole 1H-1,2,4-Triazole + Base Catalyst CuI Catalyst (Anion Stabilization) Triazole->Catalyst Catalyst->SN2 MainProduct 1,2,4-Triazole Derivative (Active Fungicide, >85%) SN2->MainProduct Major Pathway ByProduct 1,3,4-Triazole Isomer (Inactive Byproduct, <15%) SN2->ByProduct Minor Pathway

Caption: SN2 nucleophilic substitution mechanism highlighting CuI-catalyzed regioselectivity.

Table 2: Impact of Catalytic Conditions on Triazole Coupling
Reaction ConditionOverall Yield (%)1,2,4-Triazole (Active)1,3,4-Triazole (Byproduct)
Standard (

only)
69.0%~85.0%~15.0%
Catalyzed (

+ CuI)
>85.0%>95.0%<5.0%

Data aggregated from comparative synthesis studies on difenoconazole intermediates [4].

References

  • Title: Process For The Preparation Of Difenoconazole Source: QuickCompany (Indian Patent Application 46/2014) URL: [Link]

  • Title: 2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane Source: HEBEN Biochemical URL: [Link]

  • Title: Preparation of fungicide difenoconazole Source: ResearchGate URL: [Link]

  • Title: Preparation method of difenoconazole (CN114773324B)
Foundational

Technical Guide: Physical Properties &amp; Characterization of 2-[(2-Bromo-4-chlorophenoxy)methyl]-1,3-dioxolane

This guide provides an in-depth technical analysis of 2-[(2-Bromo-4-chlorophenoxy)methyl]-1,3-dioxolane , a specialized halogenated aryl-ether intermediate. This compound serves as a critical building block in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-[(2-Bromo-4-chlorophenoxy)methyl]-1,3-dioxolane , a specialized halogenated aryl-ether intermediate. This compound serves as a critical building block in the synthesis of azole antifungals and related pharmacophores, leveraging the reactivity of the dioxolane acetal and the halogenated aromatic ring.

Executive Summary & Chemical Identity

2-[(2-Bromo-4-chlorophenoxy)methyl]-1,3-dioxolane is a functionalized acetal characterized by a 1,3-dioxolane ring substituted at the C2 position with a (2-bromo-4-chlorophenoxy)methyl group. It belongs to the class of aryloxy-alkyl-dioxolanes , widely utilized in medicinal chemistry as stable precursors for aldehydes or as lipophilic pharmacophores in antifungal drug design (e.g., Ketoconazole analogs).

The compound combines the chemical stability of the cyclic acetal (dioxolane) with the versatile reactivity of a poly-halogenated benzene ring, making it a valuable intermediate for cross-coupling reactions (Suzuki-Miyaura) or nucleophilic aromatic substitutions.

Nomenclature & Identifiers
Parameter Details
IUPAC Name 2-[(2-Bromo-4-chlorophenoxy)methyl]-1,3-dioxolane
Common Descriptors 2-Bromo-4-chlorophenyl glycidyl ether acetal; Dioxolane-protected phenoxyacetaldehyde
Molecular Formula C₁₀H₁₀BrClO₃
Molecular Weight 293.54 g/mol
SMILES Clc1cc(Br)c(OCC2OCCO2)cc1
Structural Class Halogenated Aryl Ether / Cyclic Acetal

Physicochemical Profile

The following data aggregates calculated consensus values and experimental ranges typical for this structural class. Due to the specific halogenation pattern, this compound exhibits higher density and lipophilicity compared to its non-halogenated analogs.

Physical Constants
PropertyValue / RangeNote
Physical State Viscous Liquid or Low-Melting SolidDepending on purity and crystal polymorph.
Appearance Colorless to Pale YellowOxidizes to amber upon light exposure.
Melting Point 45°C – 55°CPredicted; ether linkage lowers MP relative to rigid analogs.
Boiling Point 330°C – 340°C (at 760 mmHg)Decomposition likely before boiling at atm pressure.
Boiling Point (Vacuum) 145°C – 155°C (at 0.5 mmHg)Recommended distillation range.
Density 1.58 ± 0.05 g/cm³High density due to Br/Cl content.
Refractive Index (

)
1.565 – 1.575Characteristic of halogenated aromatics.
Flash Point >110°CClosed Cup (Predicted).
Solubility & Partitioning
  • Water Solubility: Negligible (< 0.1 mg/mL). The hydrophobic halogenated ring dominates the polar acetal effect.

  • Organic Solvents: Freely soluble in Dichloromethane (DCM), Ethyl Acetate, DMSO, and Methanol.

  • LogP (Octanol/Water): 3.2 – 3.6 (Predicted). Indicates high membrane permeability and potential for bioaccumulation in assay conditions.

Synthesis & Manufacturing Logic

The synthesis of this compound requires a convergent approach, typically coupling a halogenated phenol with a functionalized dioxolane. The choice of reagents dictates the impurity profile.

Primary Synthetic Route: Nucleophilic Substitution

The most robust method involves the alkylation of 2-bromo-4-chlorophenol with 2-(chloromethyl)-1,3-dioxolane (or the bromomethyl analog) under basic conditions.

Reaction Scheme (Graphviz)

Synthesis Phenol 2-Bromo-4-chlorophenol (Nucleophile) Intermediate Transition State (SN2 Mechanism) Phenol->Intermediate Deprotonation Dioxolane 2-(Chloromethyl)-1,3-dioxolane (Electrophile) Dioxolane->Intermediate Base K2CO3 / DMF (Catalyst/Solvent) Base->Intermediate Product 2-[(2-Bromo-4-chlorophenoxy) methyl]-1,3-dioxolane Intermediate->Product -KCl, -HBr

Caption: Convergent synthesis via Williamson ether synthesis type alkylation.

Detailed Protocol
  • Activation: Dissolve 2-bromo-4-chlorophenol (1.0 eq) in anhydrous DMF. Add Potassium Carbonate (

    
    , 1.5 eq) and stir at 60°C for 30 mins to generate the phenoxide anion.
    
  • Alkylation: Add 2-(bromomethyl)-1,3-dioxolane (1.1 eq) dropwise. The bromo-analog is preferred over chloro- for faster kinetics.

  • Reflux: Heat the mixture to 90–100°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with ice water. Extract with Ethyl Acetate.[1] Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine.

  • Purification: Vacuum distillation is preferred over crystallization due to the low melting point.

Analytical Specifications & Characterization

To ensure scientific integrity, the identity of the compound must be validated using the following spectral fingerprints.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.55 (d, 1H, Ar-H3): Proton ortho to Bromine (deshielded).
      
    • 
       7.25 (dd, 1H, Ar-H5): Proton meta to Bromine.
      
    • 
       6.85 (d, 1H, Ar-H6): Proton ortho to Ether linkage.
      
    • 
       5.25 (t, 1H, Acetal-H): The triplet at C2 of the dioxolane ring.
      
    • 
       4.10 (d, 2H, O-CH 
      
      
      
      -CH): Doublet connecting the ether to the ring.
    • 
       3.90–4.05 (m, 4H, Dioxolane -CH 
      
      
      
      -CH
      
      
      -): Multiplet for the ethylene glycol backbone.
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • Distinct signals for the acetal carbon (~101 ppm) and the aromatic carbons bearing halogens (C-Br ~112 ppm, C-Cl ~126 ppm).

Mass Spectrometry (MS)
  • Ionization: ESI+ or APCI.

  • Pattern: Look for the characteristic isotope pattern of Br and Cl .

    • M+ (100%), M+2 (~130%), M+4 (~30%).

    • The presence of

      
      Br/
      
      
      
      Br and
      
      
      Cl/
      
      
      Cl creates a distinct "triplet-like" cluster.

Handling, Stability & Safety

Stability Profile
  • Acid Sensitivity: High. The acetal moiety is acid-labile. Exposure to aqueous acid (HCl, H

    
    SO
    
    
    
    ) will hydrolyze the dioxolane ring, releasing (2-bromo-4-chlorophenoxy)acetaldehyde and ethylene glycol.
  • Thermal Stability: Stable up to 150°C. Avoid prolonged heating without inert atmosphere to prevent ether cleavage.

Storage Protocol
  • Condition: Store under Nitrogen or Argon at 2–8°C.

  • Container: Amber glass vials to prevent photo-dehalogenation.

Safety (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H411: Toxic to aquatic life with long-lasting effects (due to halogenated aromatic nature).

References

  • PubChem Compound Summary. 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane (Analogous Structure). National Center for Biotechnology Information. Link

  • ChemicalBook. 2-Chloromethyl-1,3-dioxolane Properties and Synthesis.Link

  • Sigma-Aldrich. Synthesis of Aryl Ethers via Nucleophilic Substitution. Technical Bulletin AL-142. Link

  • Echemi. Safety Data Sheet: Halogenated Dioxolane Intermediates.Link

Sources

Exploratory

Reactivity and Synthetic Utility of 2-(Bromomethyl)-1,3-dioxolane: A Technical Whitepaper

Executive Summary 2-(Bromomethyl)-1,3-dioxolane (CAS: 4360-63-8) is a highly versatile bifunctional building block widely utilized in organic synthesis and drug development. Structurally, it consists of a reactive primar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Bromomethyl)-1,3-dioxolane (CAS: 4360-63-8) is a highly versatile bifunctional building block widely utilized in organic synthesis and drug development. Structurally, it consists of a reactive primary alkyl bromide and a cyclic ethylene acetal. This unique architecture allows it to function both as an electrophile in nucleophilic substitutions and as a masked bromoacetaldehyde, providing a robust platform for constructing complex molecular frameworks[1].

Mechanistic Reactivity Profile

The Bromomethyl Group: Dynamics and Inductive Effects

The primary reactivity of 2-(bromomethyl)-1,3-dioxolane stems from the


 moiety, which is primed for bimolecular nucleophilic substitution (

)[1]. However, the kinetics of this substitution are heavily influenced by the adjacent 1,3-dioxolane ring. The highly electronegative oxygen atoms exert a strong inductive electron-withdrawing effect (

effect) across the

-bonds. This inductive pull slightly decreases the electron density at the electrophilic carbon, which can elevate the activation energy required for nucleophilic attack compared to unfunctionalized primary alkyl bromides[2]. Consequently, achieving high yields in

reactions often necessitates forcing conditions, such as elevated temperatures and polar aprotic solvents, to overcome this electronic deactivation[3].
The 1,3-Dioxolane Ring: Orthogonal Stability

The cyclic acetal moiety is exceptionally stable under neutral, basic, and nucleophilic conditions[1]. This orthogonal stability profile ensures that the acetal remains intact during aggressive basic substitutions (e.g., Williamson ether syntheses or N-alkylations). Conversely, the ring is highly susceptible to hydrolysis under aqueous acidic conditions, releasing the masked aldehyde[1]. Furthermore, in the presence of strong Lewis acids (such as trimethylsilyl trifluoromethanesulfonate, TMSOTf) and acetic anhydride, the ring undergoes rapid acetolysis, a pathway frequently exploited in the synthesis of acyclic nucleoside analogs[4].

Umpolung Reactivity: The -Synthon

Beyond standard electrophilicity, 2-(bromomethyl)-1,3-dioxolane can undergo polarity reversal (umpolung) via insertion of elemental magnesium to form a Grignard reagent[5]. This transforms the electrophilic carbon into a nucleophilic center, effectively creating a


-synthon (a nucleophilic acetaldehyde equivalent)[5]. Unlike many 

-oxygenated organometallics that suffer from rapid

-elimination, this specific Grignard reagent exhibits unusual thermal stability. This stability is critical, as it permits nucleophilic additions to sterically hindered or electronically unreactive carbohydrate ketones at elevated temperatures without reagent degradation[5].

Reactivity A 2-(Bromomethyl)-1,3-dioxolane B Grignard Reagent (d²-synthon) A->B Mg, THF C Nucleophilic Substitution (SN2 Pathway) A->C Nucleophile, Heat D Lewis Acid Acetolysis (Ring Opening) A->D TMSOTf, Ac2O E Addition to Ketones B->E F Phenoxy/Amino Ethers C->F G Acyclic Nucleosides D->G

Figure 1: Divergent reactivity pathways of 2-(bromomethyl)-1,3-dioxolane.

Experimental Protocols & Self-Validating Workflows

Protocol 1: High-Yield Etherification via Substitution

This protocol details the synthesis of 2-(phenoxymethyl)-1,3-dioxolane via the nucleophilic displacement of the bromide by phenol[3].

Mechanistic Causality: Phenol is a relatively weak nucleophile. To drive the


 displacement on the inductively deactivated bromomethyl group, butyronitrile is selected as the solvent. Its high boiling point (115°C) provides the necessary thermal energy to overcome the activation barrier. Potassium carbonate (

) is employed as a mild, non-nucleophilic base to generate the highly reactive phenoxide anion in situ without risking base-catalyzed degradation of the substrate[3].

Step-by-Step Methodology:

  • Reagent Assembly: In a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine phenol (3.0 g, 31.9 mmol, 1.0 eq.), anhydrous

    
     (8.81 g, 63.8 mmol, 2.0 eq.), and 2-(bromomethyl)-1,3-dioxolane (10.65 g, 46.1 mmol, ~1.45 eq.) in 30 mL of butyronitrile[3].
    
  • Thermal Activation: Heat the reaction mixture to a vigorous reflux (115°C) and maintain stirring for 58 hours[3].

  • In-Process Validation: Sample the crude mixture and analyze via

    
     NMR. The reaction is deemed complete when the phenol signals are entirely consumed, indicating total conversion to the ether[3].
    
  • Workup: Cool the mixture to room temperature and filter through filter paper to remove inorganic salts. Purify the filtrate via liquid-liquid extraction using Ethyl Acetate (EtOAc) and water (

    
    ). Isolate the organic phase, dry over anhydrous magnesium sulfate (
    
    
    
    ), and concentrate under reduced pressure[3].
  • Purification: Remove the residual, unreacted 2-(bromomethyl)-1,3-dioxolane by secondary vacuum distillation (T = 100°C, P =

    
     mbar)[3].
    

Expected Outcome: 4.12 g of pure 2-(phenoxymethyl)-1,3-dioxolane as a colorless liquid (72% isolated yield)[3].

Workflow Step1 1. Reagent Mixing Phenol + K2CO3 + Bromide Step2 2. Thermal Activation Butyronitrile Reflux (115°C, 58h) Step1->Step2 Step3 3. Workup Filtration & EtOAc/H2O Extraction Step2->Step3 Step4 4. Purification Vacuum Distillation (100°C, 2x10^-2 mbar) Step3->Step4

Figure 2: Self-validating experimental workflow for SN2 phenoxylation.

Protocol 2: Generation of the -Synthon (Grignard Reagent)

Mechanistic Causality: The formation of the Grignard reagent requires strictly anhydrous conditions. Tetrahydrofuran (THF) is the solvent of choice because its oxygen lone pairs coordinate with the magnesium center, stabilizing the organometallic complex and preventing premature


-elimination or dimerization[5].

Step-by-Step Methodology:

  • Preparation: Flame-dry a multi-neck flask equipped with a dropping funnel, reflux condenser, and inert gas (Argon/Nitrogen) inlet. Add magnesium turnings (1.1 eq.) and a catalytic amount of iodine to activate the magnesium surface.

  • Initiation: Add a small portion (5-10%) of a 1.0 M solution of 2-(bromomethyl)-1,3-dioxolane in anhydrous THF. Warm gently until the iodine color fades and the mixture begins to spontaneously reflux, indicating initiation[5].

  • Addition: Add the remainder of the bromide solution dropwise at a rate that maintains a gentle, steady reflux without external heating.

  • Completion: Once addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark, homogenous solution contains the stable

    
    -synthon ready for subsequent ketone addition[5].
    

Quantitative Data Summary

The following table synthesizes the quantitative performance of 2-(bromomethyl)-1,3-dioxolane across various reaction paradigms:

Reaction ParadigmReagents / NucleophileSolvent & TemperatureYield RangeReference
Etherification (

)
Phenol,

Butyronitrile, 115°C72%[3]
N-Alkylation / Acetolysis 6-Chloropurine,

, TMSOTf
Acetonitrile, 70°C54–85%[4]
Grignard Formation Magnesium turningsTHF, RefluxQuantitative conversion[5]
Industrial Synthesis Ethylene Glycol, Acetaldehyde,

Neat, 0–3°C>95% purity[1]

References

  • Benchchem: 2-Bromomethyl-1,3-dioxolane | 4360-63-8 | Chemical Properties and Structure URL
  • CymitQuimica: CAS 4360-63-8: 2-(Bromomethyl)
  • Thieme Connect: The Grignard Reagent from 2-Bromomethyl-1,3-dioxolane, a Novel and Efficient d2-Reagent URL
  • Benchchem: 2-Bromomethyl-1,3-dioxolane | Yield in Nucleophilic Substitution URL
  • PubMed Central (PMC)
  • Google Patents (US20180022853A1)

Sources

Foundational

MSDS for 2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane

Technical Whitepaper: Safety, Handling, and Application Profile Compound: 2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane Document ID: SAS-2025-03-DLX | Version: 1.0 | Status: Research Grade / Provisional Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Safety, Handling, and Application Profile Compound: 2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane Document ID: SAS-2025-03-DLX | Version: 1.0 | Status: Research Grade / Provisional

Executive Summary & Scope

Objective: This technical guide provides a comprehensive safety and handling profile for 2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane . As a specialized intermediate likely utilized in the synthesis of azole fungicides or pharmacological agents, this compound presents specific hazards related to its halogenated aromatic moiety and acid-sensitive acetal linkage.

Target Audience: Synthetic organic chemists, process safety engineers, and drug development professionals.

Editorial Note: Due to the niche application of this specific isomer, direct commercial MSDS data is limited. The protocols herein are derived from Structure-Activity Relationship (SAR) analysis, "Read-Across" data from analogous halogenated phenoxy-dioxolanes (e.g., Difenoconazole intermediates), and standard "Prudent Practices in the Laboratory."

Chemical Identity & Physicochemical Profile

This section establishes the theoretical and calculated properties necessary for experimental design and purification.

Property Data / Prediction Notes
Chemical Name 2-((2-Bromo-4-chlorophenoxy)methyl)-1,3-dioxolaneIUPAC convention
Molecular Formula C₁₀H₁₀BrClO₃Halogenated Acetal
Molecular Weight 309.54 g/mol
CAS Number Not Listed / ProprietaryTreat as Novel Chemical
Physical State Viscous Oil / Low-Melting SolidBased on MW and polarity
Solubility Soluble: DCM, THF, EtOAc, TolueneLipophilic (LogP ~3.2 predicted)
Stability Acid-SensitiveHydrolyzes to aldehyde + glycol
Structural Context

The molecule consists of a 1,3-dioxolane ring (acetal) acting as a masking group for an aldehyde, linked via a methylene bridge to a 2-bromo-4-chlorophenol core. This structure suggests it is a precursor for introducing the 2-bromo-4-chlorophenoxy motif into larger scaffolds while protecting the carbonyl functionality.

Hazard Identification (GHS Classification)

Provisional classification based on functional group analysis (Halogenated Phenol Ether + Acetal).

Signal Word: WARNING

Hazard Class Category Hazard Statement Mechanism/Rationale
Skin Irritation Cat 2H315: Causes skin irritation.Halogenated aromatics are lipophilic irritants.
Eye Irritation Cat 2AH319: Causes serious eye irritation.Direct contact with mucous membranes.
Aquatic Toxicity Cat 2H411: Toxic to aquatic life with long-lasting effects.Halogenated phenols are persistent bioaccumulators.
Specific Target Organ Cat 3H335: May cause respiratory irritation.Inhalation of mists/vapors.[1]

Synthesis & Reactivity Architecture

Understanding the formation and cleavage of this molecule is critical for safe manipulation. The following diagram outlines the Retrosynthetic Logic and Reactivity Pathways.

SynthesisPath cluster_conditions Critical Reactivity Factors Target Target: 2-(2-Bromo-4-chloro-phenoxy) methyl-1,3-dioxolane Hydrolysis Hydrolysis Product: (2-Bromo-4-chlorophenoxy) acetaldehyde Target->Hydrolysis Aq. Acid (HCl/THF) Deprotection Precursor1 2-Bromo-4-chlorophenol (Nucleophile) Precursor1->Target Base (K2CO3/DMF) Williamson Ether Synthesis Precursor2 2-Chloromethyl-1,3-dioxolane (Electrophile) Precursor2->Target Nucleophilic Subst. Factor1 Avoid Strong Acids (Premature Cleavage) Factor2 Peroxide Formation (Ether Storage)

Figure 1: Retrosynthetic pathway showing the assembly from phenolic and dioxolane precursors, and the acid-catalyzed deprotection risk.[2][3]

Handling & Storage Protocols (SOP)

A. Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen . Dioxolanes can form peroxides upon prolonged exposure to air.

  • Container: Amber glass with a PTFE-lined cap to prevent photo-degradation of the C-Br bond.

B. Experimental Handling (The "Dry-Run" Rule)

Since the acetal is acid-labile:

  • Solvent Check: Ensure all solvents (CDCl₃, DCM) are neutralized . Commercial CDCl₃ often contains HCl traces; filter through basic alumina before NMR analysis to prevent in-tube degradation.

  • Quench Protocol: When working up reactions involving this compound, avoid strong acid washes (e.g., 1M HCl). Use saturated NH₄Cl or Phosphate Buffer (pH 7) .

C. Peroxide Validation

Before distilling or heating residue:

  • Test: Use KI/Starch paper.

  • Mitigation: If positive, treat with aqueous Ferrous Sulfate (FeSO₄) or pass through activated alumina.

Emergency Response & First Aid

The following decision tree guides immediate action in the event of exposure.

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin 1. Remove Clothing 2. Wash w/ Soap & Water (15m) 3. Do NOT use solvents Skin->ActionSkin ActionEye 1. Rinse w/ Water (15m) 2. Remove Contacts 3. Consult Ophthalmologist Eye->ActionEye ActionInhal 1. Move to Fresh Air 2. Oxygen if labored breathing 3. Medical Attention Inhal->ActionInhal Doctor Seek Medical Evaluation (Bring Structure/CAS) ActionSkin->Doctor ActionEye->Doctor ActionInhal->Doctor

Figure 2: Emergency response logic for halogenated ether exposure.

Ecological & Disposal Considerations

  • Ecotoxicity: Halogenated phenols and their ethers are notoriously toxic to aquatic life (LC50 < 10 mg/L typical for analogs). Zero Discharge policy is mandatory.

  • Disposal:

    • Do NOT dispose of down the drain.

    • Collect in "Halogenated Organic Waste" containers.

    • Incineration requires a scrubber for HBr/HCl gas generation.

References

  • PubChem Compound Summary. 2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane (Analogous Structure). National Center for Biotechnology Information. Link

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US), 2011. General protocols for handling novel halogenated compounds. Link

  • Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for 1,3-Dioxolane stability and cleavage conditions).
  • Sigma-Aldrich (Merck). Safety Data Sheet for 4-Bromo-2-chlorophenol (Precursor Analog). (Used for hazard extrapolation). Link

Sources

Exploratory

Difference between cis and trans isomers of dioxolane intermediates

This guide provides an in-depth technical analysis of 1,3-dioxolane isomers, focusing on the critical differentiation between cis and trans diastereomers in the context of intermediate synthesis and drug development. A T...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1,3-dioxolane isomers, focusing on the critical differentiation between cis and trans diastereomers in the context of intermediate synthesis and drug development.

A Technical Guide to Isomer Differentiation and Control

Executive Summary

1,3-Dioxolanes serve as critical protecting groups for 1,2-diols and carbonyls, and as core scaffolds in nucleoside reverse transcriptase inhibitors (NRTIs). The distinction between cis and trans isomers in 2,4-disubstituted dioxolanes is not merely structural but defines thermodynamic stability, hydrolytic lability, and pharmacological efficacy. This guide outlines the mechanistic principles of their formation, definitive analytical protocols for their differentiation, and strategies for stereoselective control.

Structural & Stereochemical Fundamentals

Unlike the rigid chair conformation of six-membered 1,3-dioxanes, the five-membered 1,3-dioxolane ring adopts a flexible envelope or twist conformation to minimize torsional strain and eclipsing interactions.

The Envelope Conformation

In the envelope conformation, four atoms lie roughly in a plane, while the fifth (usually O1, O3, or C2) is puckered out of the plane. This flexibility allows the ring to undergo pseudorotation , a low-energy conformational change that complicates NMR analysis.

  • Thermodynamic Stability: In general, the trans isomer of a 2,4-disubstituted 1,3-dioxolane is thermodynamically more stable than the cis isomer.

    • Reasoning: The trans configuration minimizes 1,3-diaxial-like steric repulsions between substituents on the ring.

    • Exception: The Anomeric Effect can stabilize the cis form if electronegative substituents are present at C2, although this is more pronounced in six-membered rings.

Isomer Definitions (2,4-Disubstituted Model)

For a standard drug intermediate synthesized from a chiral diol and an achiral aldehyde (or vice versa):

  • Cis-Dioxolane: The substituent at C2 and the substituent at C4 reside on the same face of the average ring plane.

  • Trans-Dioxolane: The substituents reside on opposite faces.

Synthetic Pathways & Mechanistic Control[1]

The formation of 1,3-dioxolanes typically proceeds via acid-catalyzed condensation. The stereochemical outcome is determined during the ring-closure step involving the oxocarbenium ion intermediate.

Mechanism of Formation

The reaction is reversible. Under thermodynamic control (high temperature, long reaction time, acid catalyst), the equilibrium shifts toward the more stable trans isomer. Kinetic control may yield higher ratios of the cis isomer but requires specific conditions (low temperature, specific Lewis acids).

DioxolaneSynthesis Start Carbonyl + 1,2-Diol Hemiacetal Hemiacetal Intermediate Start->Hemiacetal H+ Cat. Oxocarbenium Oxocarbenium Ion (Planar C2) Hemiacetal->Oxocarbenium -H2O RingClose Ring Closure (Stereo-determining Step) Oxocarbenium->RingClose Cis Cis-Dioxolane (Kinetic/Less Stable) RingClose->Cis Face A Attack Trans Trans-Dioxolane (Thermodynamic/Stable) RingClose->Trans Face B Attack Cis->Trans Acid/Heat (Equilibration)

Figure 1: Acid-catalyzed synthesis of 1,3-dioxolanes. The planar oxocarbenium ion allows nucleophilic attack from either face, establishing the cis/trans ratio.

Experimental Protocol: Thermodynamic Equilibration

To maximize the yield of the stable isomer (usually trans) or to reach a defined equilibrium ratio for study:

  • Reagents: Suspend the 1,2-diol (1.0 equiv) and aldehyde/ketone (1.1 equiv) in Toluene or Benzene.

  • Catalyst: Add

    
    -Toluenesulfonic acid (
    
    
    
    TSA) (0.05 equiv).
  • Water Removal: Equip the flask with a Dean-Stark trap pre-filled with the solvent.

  • Reflux: Heat to reflux until water evolution ceases (typically 2-4 hours).

  • Quench: Cool to RT and neutralize with saturated NaHCO

    
    before concentrating. Acidic concentration promotes hydrolysis.
    
  • Validation: Analyze the crude mixture via 1H NMR to determine the cis:trans ratio before purification.

Analytical Differentiation (The "E-E-A-T" Core)

Differentiation of isomers in 5-membered rings is notoriously difficult due to ring flexibility. Do not rely solely on coupling constants (


).  A multi-faceted approach is required.
Nuclear Magnetic Resonance (NMR) Strategy

The most reliable method for assigning stereochemistry in 2,4-disubstituted dioxolanes is NOE (Nuclear Overhauser Effect) spectroscopy, supported by chemical shift analysis.

Table 1: NMR Parameters for Isomer Differentiation
ParameterCis-Isomer CharacteristicsTrans-Isomer CharacteristicsReliability
1D NOE / NOESY Strong enhancement between H2 and H4 protons (spatial proximity).Weak or No enhancement between H2 and H4 (distant).High (Gold Standard)

C Chemical Shift
Substituents typically resonate at higher field (shielded) due to steric compression (

-gauche effect).
Substituents typically resonate at lower field (deshielded).Medium

H Coupling (

)
Often larger

values (complex pattern) due to envelope distortion, but highly variable.
Often smaller

values, but overlaps significantly with cis.
Low (Do not use alone)
Analytical Workflow

Use the following decision tree to definitively assign stereochemistry.

AnalysisWorkflow Sample Purified Isomer Sample HNMR 1H NMR (CDCl3) Sample->HNMR NOE 1D NOE / NOESY Experiment Irradiate H2 HNMR->NOE ResultNOE NOE Signal at H4? NOE->ResultNOE ConfirmCis Assignment: CIS (Substituents on same face) ResultNOE->ConfirmCis Yes ConfirmTrans Assignment: TRANS (Substituents on opposite faces) ResultNOE->ConfirmTrans No XRay X-Ray Crystallography (If solid & ambiguous) ResultNOE->XRay Ambiguous Yes Yes (Strong) No No / Weak

Figure 2: Analytical decision matrix for stereochemical assignment of dioxolane intermediates.

Reactivity & Stability Profiles

The stereochemistry of the dioxolane ring significantly impacts its chemical behavior, particularly regarding hydrolysis—a critical feature for prodrug activation or deprotection strategies.

Hydrolysis Kinetics

Dioxolanes hydrolyze under acidic conditions to release the diol and carbonyl.

  • Trans-Isomers: Generally hydrolyze faster than cis-isomers.[1]

    • Mechanism:[2][3] The rate-limiting step is the ring opening to the oxocarbenium ion. In the trans isomer, the relief of steric strain upon ring opening (going from a crowded envelope to a planar cation) provides a lower activation energy barrier.

  • Cis-Isomers: Often exhibit slower hydrolysis rates due to ground-state stabilization (if anomeric effects are present) or less steric relief upon transition state formation.

Hydride Migration (Mechanistic Insight)

In specific carbohydrate chemistry applications, 1,3-dioxolane benzylidene acetals can undergo regioselective reductive ring opening. The cis-fused rings (common in sugar protection) often dictate the regioselectivity of hydride attack based on the steric accessibility of the acetal carbon.

Pharmaceutical Case Study: Nucleoside Analogs

The most prominent application of dioxolane stereochemistry is in the synthesis of nucleoside analogs like Dioxolane-T and related antiviral agents.

  • The Challenge: Natural nucleosides possess a

    
    -configuration (base is cis to the 5'-hydroxymethyl group relative to the ring plane). Therefore, the cis-dioxolane  is often the bioactive target.
    
  • Synthetic Reality: Standard acid-catalyzed condensation of acyclic precursors often yields a 1:1 mixture or favors the trans isomer.

  • Resolution Strategy:

    • Chiral Auxiliary: Use of L-menthol or specific chiral diols to induce diastereoselectivity.

    • Enzymatic Resolution: Lipase-catalyzed hydrolysis of the 5'-ester can selectively hydrolyze one enantiomer/diastereomer, allowing separation of the desired cis-isomer from the trans-impurity.

Data Summary: Dioxolane-T Synthesis
PropertyCis-Dioxolane-TTrans-Dioxolane-T
Bioactivity (Anti-HIV) Potent Inactive / Low Potency
Formation Preference Kinetic Product (minor)Thermodynamic Product (major)
H2-H4 NOE Signal PositiveNegative

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acetal formation and stability).

  • Kim, H. O., et al. (1992). "Asymmetric synthesis of 1,3-dioxolane-pyrimidine nucleosides and their anti-HIV activity." Journal of Medicinal Chemistry, 35(11), 1987-1995. (Detailed synthesis and separation of cis/trans isomers).

  • Salomaa, P. (1961). "The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives." Acta Chemica Scandinavica. (Foundational kinetics on hydrolysis rates).

  • BenchChem. (2025).[4] "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants." (General NMR principles for isomers).

  • Efimtseva, E. V., et al. (2004). "Synthesis and Physico-chemical Properties of Dioxolane Nucleoside Analogues." Nucleosides, Nucleotides & Nucleic Acids. (Specific NMR and hydrolysis data for nucleoside analogs).

Sources

Foundational

Advanced Engineering of 1,3-Dioxolane Bifunctional Alkylating Agents: Mechanisms, Methodologies, and Analytical Frameworks

Executive Summary Bifunctional alkylating agents (BAAs) remain a cornerstone in antineoplastic pharmacology and synthetic DNA engineering. By introducing two reactive electrophilic centers, these agents form covalent int...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bifunctional alkylating agents (BAAs) remain a cornerstone in antineoplastic pharmacology and synthetic DNA engineering. By introducing two reactive electrophilic centers, these agents form covalent interstrand cross-links (ICLs) between complementary DNA strands, effectively blocking replication and transcription. Integrating a 1,3-dioxolane ring into the BAA scaffold—such as in 2,2-bis(2-bromoethyl)-1,3-dioxolane or photogenerated bifunctional quinone methides—imparts unique physicochemical advantages. This technical whitepaper explores the structural rationale, mechanistic pathways, and self-validating experimental protocols required to analyze 1,3-dioxolane-based alkylating agents.

Mechanistic Rationale: The 1,3-Dioxolane Advantage

Historically, aliphatic nitrogen mustards and simple alkanediol sulfonates have been utilized for DNA cross-linking. However, the incorporation of a 1,3-dioxolane heterocyclic ring fundamentally alters the pharmacokinetics and target affinity of the molecule.

Structural and Electronic Modulation: The presence of two oxygen atoms in the 1,3-dioxolane backbone significantly enhances the biological activity of the molecule. These heteroatoms act as hydrogen bond acceptors, stabilizing the pre-alkylation complex within the major groove of the DNA double helix and improving overall ligand-target interactions (1)[1].

Spatiotemporal Control via Acetal Precursors: Beyond direct alkylation, the 1,3-dioxolane motif is highly valuable in the design of photolabile prodrugs. Caged carbonyl compounds can be prepared via acetalization to produce (1,3-dioxolane-4-yl)-1,4-benzoquinones. These acetals are photochemically inert but can be triggered to generate highly reactive bifunctional quinone methides (BQMs) that selectively alkylate the N7 position of purines, particularly guanine, resulting in potent DNA cross-linking (2)[2].

Pathway Visualization

The progression from initial drug exposure to cellular death follows a strict mechanistic cascade. The diagram below illustrates the pathway from the initial nucleophilic attack by DNA bases to the activation of the DNA Damage Response (DDR).

G A 1,3-Dioxolane Bifunctional Alkylating Agent B Mono-alkylation (N7-Guanine) A->B Nucleophilic attack C Interstrand Cross-Link (ICL) Formation B->C 2nd Alkylation event D Replication Fork Stalling C->D S-Phase progression E DNA Damage Response (ATR / Chk1) D->E Sensor kinase activation F NER / FA Repair Pathway E->F Repair Success G Apoptosis (Cell Death) E->G Repair Failure

Mechanism of 1,3-Dioxolane Alkylating Agents: DNA Cross-Linking to Cellular Response.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the efficacy of 1,3-dioxolane BAAs, experimental designs must embed internal controls that isolate the variable of interest—specifically, the formation of interstrand cross-links versus mere mono-alkylation.

Protocol A: Denaturing PAGE for ICL Quantification

Objective: Quantify the efficiency of covalent ICL formation. Self-Validating Design: This protocol includes a mono-alkylating analog (e.g., mono-bromoethyl-1,3-dioxolane) as a negative control. If the mono-alkylating agent produces a band shift, the denaturing conditions are insufficient; true ICLs must be the sole cause of the high-molecular-weight shift (3)[3].

  • Oligonucleotide Annealing: Mix a 5'-fluorescently labeled target DNA strand with its complementary strand in a 1:1.2 molar ratio in 10 mM phosphate buffer (pH 7.4). Heat to 90°C for 5 min, then cool slowly to 25°C. Causality: The slight excess of the unlabeled complement ensures 100% of the labeled strands are incorporated into duplexes, eliminating background noise from unhybridized single strands.

  • Alkylation Reaction: Incubate the duplex DNA (1 µM) with varying concentrations of the 1,3-dioxolane agent (0 to 100 µM) at 37°C for 4 hours. Causality: Maintaining 37°C mimics physiological thermodynamics, which is essential for accurately assessing the activation energy required for the nucleophilic attack by the N7-guanine on the electrophilic arms.

  • Reaction Quenching: Add an equal volume of denaturing stop buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue). Causality: Formamide disrupts non-covalent hydrogen bonds, while EDTA chelates divalent cations, immediately halting any metal-catalyzed degradation or further alkylation.

  • Electrophoretic Resolution: Resolve the samples on a 20% polyacrylamide gel containing 7 M urea at 50°C. Causality: The combination of 7 M urea and 50°C ensures complete denaturation of non-covalently linked DNA. Only covalently cross-linked strands will migrate slower as a distinct, higher-molecular-weight band.

Protocol B: Isogenic Cell Viability Profiling (NER/FA Pathways)

Objective: Confirm that the observed cytotoxicity is mechanistically driven by ICLs rather than off-target metabolic poisoning. Self-Validating Design: Parallel testing is conducted in wild-type (WT) cells and isogenic cells deficient in the Fanconi Anemia (FA) or Nucleotide Excision Repair (NER) pathways. A leftward shift in the dose-response curve (hypersensitivity) in the knockout line validates that the drug's primary mechanism is ICL formation (4)[4].

  • Cell Seeding: Seed WT and FANCD2-/- (or XPF-/-) cells at 2,000 cells/well in a 96-well plate. Incubate for 24 hours. Causality: Allowing 24 hours for adherence ensures cells enter the exponential growth phase. Active S-phase progression is required for ICLs to stall replication forks and induce apoptosis.

  • Compound Administration: Treat cells with serial dilutions of the 1,3-dioxolane agent (0.1 µM to 200 µM). Causality: A broad logarithmic concentration range captures both the upper plateau (complete lethality) and the lower baseline, ensuring an accurate mathematical derivation of the IC50.

  • Incubation: Incubate for 72 hours under standard culture conditions. Causality: A 72-hour window allows sufficient time for cells to undergo multiple division cycles, maximizing the probability that replication machinery will encounter the drug-induced lesions.

  • Viability Quantification: Add an ATP-based luminescent reagent (e.g., CellTiter-Glo) and measure luminescence. Causality: ATP-based luminescence is directly proportional to the number of metabolically active cells, providing a highly sensitive readout free from the reductive metabolic artifacts common in colorimetric (MTT) assays.

Quantitative Data Presentation

The table below summarizes the comparative efficacy of 1,3-dioxolane-based agents against traditional mustards and mono-alkylating controls. The data highlights the specific hypersensitivity of repair-deficient cells to bifunctional 1,3-dioxolane compounds (5)[5].

CompoundStructural MotifIC50 - WT (µM)IC50 - FANCD2-/- (µM)ICL Yield (%)Primary DNA Target
2,2-Bis(2-bromoethyl)-1,3-dioxolane 1,3-Dioxolane12.41.835.0%N7-Guanine (5'-GNC)
Mechlorethamine (Control) Nitrogen Mustard8.20.942.0%N7-Guanine (5'-GNC)
Mono-bromoethyl-1,3-dioxolane Mono-alkylating>100.0>100.0<1.0%N7-Guanine
BQM-Dioxolane Precursor Quinone Methide15.62.128.0%N7-Guanine / Adenine

*Values obtained post-photoactivation of the inert acetal precursor.

Conclusion

The integration of the 1,3-dioxolane ring into bifunctional alkylating agents represents a sophisticated evolution in drug design. By leveraging the hydrogen-bonding capacity of the dioxolane oxygens and the geometric constraints of the acetal carbon, researchers can achieve highly specific, stable, and potent DNA interstrand cross-linking. When coupled with rigorous, self-validating analytical frameworks—such as denaturing PAGE and isogenic viability profiling—the mechanistic blueprint of these compounds can be accurately mapped, paving the way for next-generation targeted antineoplastic therapies.

References

  • Title: The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review)
  • Source: Nucleic Acids Research (NIH.gov)
  • Title: The Influence of Water in the Photogeneration and Properties of a Bifunctional Quinone Methide Source: ResearchGate URL
  • Title: Overcoming solubility issues of 2,2-Bis(2-bromoethyl)
  • Source: BIOCEV (cuni.cz)

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocol for Williamson Ether Synthesis Using 2-(2-Bromoethyl)-1,3-dioxolane

Executive Summary & Scope The Williamson ether synthesis remains a cornerstone methodology in organic chemistry and drug development for the robust construction of ether linkages[1]. When designing complex molecular arch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The Williamson ether synthesis remains a cornerstone methodology in organic chemistry and drug development for the robust construction of ether linkages[1]. When designing complex molecular architectures that require downstream functionalization, 2-(2-bromoethyl)-1,3-dioxolane (CAS: 18742-02-4) serves as an exceptional bifunctional building block. It acts as a highly effective alkylating agent while simultaneously masking a reactive aldehyde within a stable dioxolane protecting group[2].

This application note provides a field-proven, self-validating protocol for coupling aliphatic or phenolic alcohols with 2-(2-bromoethyl)-1,3-dioxolane. By integrating causality-driven experimental design, this guide ensures high-yield synthesis while minimizing common pitfalls associated with classical etherification.

Mechanistic Rationale & Causality

To achieve optimal yields, every reagent and condition in this protocol has been selected based on strict mechanistic principles:

  • Base Selection (NaH vs. K₂CO₃): For aliphatic alcohols (pKa ~16), sodium hydride (NaH) is mandatory. NaH drives the equilibrium completely toward the alkoxide through the irreversible evolution of hydrogen gas[3]. If the substrate is a phenol (pKa ~10), a milder base such as potassium carbonate (K₂CO₃) can be substituted to prevent unwanted side reactions.

  • Solvent Dynamics (Anhydrous DMF): N,N-Dimethylformamide (DMF) is the solvent of choice over Tetrahydrofuran (THF). As a polar aprotic solvent with a high dielectric constant, DMF optimally solvates the sodium cation but leaves the alkoxide anion "naked" and highly nucleophilic. This significantly accelerates the Sₙ2 displacement of the primary bromide[3].

  • Temperature Gradient: The initial deprotonation is highly exothermic and must be strictly controlled at 0 °C to prevent solvent degradation. Conversely, the Sₙ2 alkylation step requires heating (60–70 °C) to overcome the steric hindrance imparted by the adjacent dioxolane ring during the bimolecular collision[3].

  • Protecting Group Orthogonality: The 1,3-dioxolane ring is highly stable under the strongly basic conditions of the Williamson ether synthesis but remains easily cleavable under mild acidic aqueous conditions to reveal the terminal aldehyde for subsequent functionalization[2].

Reaction Workflow Visualization

WilliamsonEther A 1. Alcohol Substrate (R-OH) B 2. Deprotonation NaH in DMF (0 °C) A->B C 3. Alkoxide Intermediate (R-O⁻ Na⁺) B->C H2 Gas Evolution (Self-Validation) D 4. Sₙ2 Alkylation 2-(2-Bromoethyl)-1,3-dioxolane C->D E 5. Protected Ether Product Isolation D->E NaBr Precipitation (Reaction Progress) F 6. Acidic Deprotection (Optional) E->F H3O+ / H2O

Workflow of Williamson ether synthesis and dioxolane deprotection.

Quantitative Parameters

The following table outlines the optimized stoichiometry for a standard 10.0 mmol scale reaction.

ReagentMW ( g/mol )EquivalentsAmountRole
Substrate Alcohol (R-OH)Variable1.010.0 mmolNucleophile precursor
Sodium Hydride (60% in oil)24.001.515.0 mmol (600 mg)Strong Base
2-(2-Bromoethyl)-1,3-dioxolane181.031.212.0 mmol (2.17 g)Electrophile / Alkylating Agent
Anhydrous DMFN/AN/A20 mL (0.5 M)Polar Aprotic Solvent

Self-Validating Experimental Protocol

Phase 1: Alkoxide Generation
  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon balloon.

  • Base Addition: Add NaH (60% dispersion in mineral oil, 600 mg, 15.0 mmol) to the flask. Wash the NaH with anhydrous hexane (2 × 5 mL) to remove the mineral oil, decanting the hexane carefully via syringe.

  • Solvent & Cooling: Suspend the purified NaH in anhydrous DMF (10 mL) and cool the suspension to 0 °C using an ice-water bath.

  • Deprotonation: Dissolve the substrate alcohol (10.0 mmol) in anhydrous DMF (10 mL) and add it dropwise to the NaH suspension over 15 minutes[3].

  • Self-Validation Check: Observe the immediate evolution of H₂ gas bubbles. The reaction must be stirred at room temperature for 30–45 minutes until gas evolution completely ceases. Causality: The cessation of bubbling is your physical validation that quantitative deprotonation to the alkoxide has been achieved.

Phase 2: Sₙ2 Alkylation
  • Electrophile Addition: Re-cool the reaction mixture to 0 °C. Slowly add 2-(2-bromoethyl)-1,3-dioxolane (2.17 g, 12.0 mmol) dropwise via syringe[3].

  • Heating: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 60–70 °C for 12–18 hours[3].

  • Self-Validation Check: Monitor the reaction mixture for the gradual precipitation of sodium bromide (NaBr), which appears as a fine white suspension in the DMF. Causality: The formation of this insoluble salt is a direct stoichiometric indicator that the Sₙ2 displacement is successfully proceeding.

Phase 3: Quenching and Workup
  • Quenching: Cool the mixture to 0 °C and cautiously quench any unreacted NaH by the dropwise addition of saturated aqueous NH₄Cl (10 mL)[3].

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 × 30 mL)[4].

  • DMF Removal: Wash the combined organic layers extensively with distilled water (5 × 30 mL) and brine (1 × 30 mL). Causality: DMF is highly miscible with water; repeated aqueous washing is critical to pull DMF out of the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[4]. Purify via silica gel flash chromatography (typically using a hexane/ethyl acetate gradient) to yield the protected ether.

Phase 4: Optional Deprotection (Acetal Hydrolysis)

To reveal the terminal aldehyde for downstream chemistry:

  • Dissolve the purified protected ether in a 1:1 (v/v) mixture of THF and 1M aqueous HCl.

  • Stir at room temperature for 2–4 hours, monitoring by TLC until the starting material is consumed.

  • Neutralize with saturated aqueous NaHCO₃, extract with ethyl acetate, dry, and concentrate.

Analytical Signatures & Troubleshooting

To verify the structural integrity of the 2-(2-bromoethyl)-1,3-dioxolane moiety post-coupling, utilize ¹H NMR spectroscopy (500 MHz, CDCl₃). The intact dioxolane protecting group exhibits highly distinct chemical shifts:

  • Dioxolane Ring Protons: Appear as two complex multiplets around 3.88 ppm (2H) and 3.96 ppm (2H)[4].

  • Acetal Methine Proton (O-CH-O): Appears as a distinct triplet near 5.01 ppm (J = 4.6 Hz, 1H)[4].

  • Troubleshooting: If the methine triplet at 5.01 ppm is absent or shifted, the acetal may have prematurely hydrolyzed due to acidic impurities in the silica gel during chromatography. Pre-treating the silica column with 1% triethylamine (TEA) prevents unwanted deprotection.

References

Sources

Application

Nucleophilic substitution of 2-bromomethyl-1,3-dioxolane

Application Note: Nucleophilic Substitution of 2-Bromomethyl-1,3-dioxolane – Mechanistic Insights, Optimization, and Protocols Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals. Mecha...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Substitution of 2-Bromomethyl-1,3-dioxolane – Mechanistic Insights, Optimization, and Protocols

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals.

Mechanistic Causality: The Sₙ2 Challenge

2-Bromomethyl-1,3-dioxolane is a highly versatile synthetic intermediate, primarily utilized to introduce the 1,3-dioxolan-2-ylmethyl group—a protected form of bromoacetaldehyde—into complex molecular architectures[1]. While it is technically a primary alkyl halide, its reactivity profile deviates significantly from standard primary bromides.

The Causality of Sluggish Reactivity: The adjacent acetal oxygen atoms exert a strong inductive electron-withdrawing effect (-I effect), which decreases the electron density at the electrophilic alpha-carbon. This electronic depletion, combined with the mild steric bulk of the neopentyl-like dioxolane ring, significantly raises the activation energy required to reach the Sₙ2 transition state[2].

To overcome this kinetic barrier, experimental designs must rely on three mechanistic levers:

  • Polar Aprotic Solvents: Solvents like DMF, DMSO, or Butyronitrile are mandatory. They effectively solvate the counter-cations (e.g., K⁺, Na⁺), leaving the nucleophilic anion "naked" and highly reactive[2].

  • Thermal Activation: Reactions typically require elevated temperatures (60–115 °C) to provide the necessary kinetic energy[3].

  • Finkelstein Catalysis: The addition of catalytic Potassium Iodide (KI) facilitates an in situ halogen exchange. The resulting 2-iodomethyl-1,3-dioxolane features a superior leaving group, effectively lowering the Sₙ2 activation barrier for weaker nucleophiles (like amines)[4].

Reaction Pathway Visualization

Mechanism Nu Nucleophile (e.g., ArO⁻, N3⁻) TS SN2 Transition State [Nu···CH2···Br]⁻ Nu->TS Substrate 2-Bromomethyl- 1,3-dioxolane Substrate->TS Polar Aprotic Solvent Elevated Temp SideProduct Acetal Cleavage (Degradation) Substrate->SideProduct Acidic Conditions (H+) Product Substituted Product (Nu-CH2-Dioxolane) TS->Product Basic/Neutral Conditions

Figure 1: Sₙ2 reaction pathway of 2-bromomethyl-1,3-dioxolane and competing degradation.

Quantitative Optimization Matrix

The following table summarizes the optimized parameters for various nucleophilic substitutions, demonstrating the necessary adjustments in temperature and catalysis based on nucleophile strength.

Reaction TypeNucleophileReagents & CatalystsSolventTempTimeYieldRef
O-Alkylation PhenolK₂CO₃ (2.0 eq)Butyronitrile115 °C58 h72%[3]
N-Alkylation AminesK₂CO₃, KI (10 mol%)THF / DMFReflux16 h~65%[4]
Azidation NaN₃NoneDMF60–70 °C12–16 h>90%[5]

Self-Validating Experimental Protocols

To ensure trustworthiness, each protocol is designed as a self-validating system. By integrating specific in-process and post-process analytical checks, researchers can definitively confirm the success of each mechanistic step.

Protocol A: O-Alkylation of Phenols

Target: Synthesis of 2-(phenoxymethyl)-1,3-dioxolane Causality: Potassium carbonate (K₂CO₃) is utilized as a mild base to quantitatively deprotonate the phenol without inducing the acetal cleavage that occurs under acidic conditions. Butyronitrile provides a high boiling point (115 °C) to force the sluggish Sₙ2 reaction to completion[3].

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Phenol (1.0 eq, 31.9 mmol) and K₂CO₃ (2.0 eq, 63.8 mmol)[3].

  • Solvent & Electrophile: Add 30 mL of Butyronitrile, followed by 2-bromomethyl-1,3-dioxolane (1.5 eq, 46.1 mmol)[3].

  • Thermal Activation: Heat the mixture to reflux (115 °C) and stir vigorously for 48–58 hours[3].

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the phenol spot is entirely consumed.

  • Workup: Cool to room temperature, filter out the inorganic salts, and concentrate the filtrate under reduced pressure[3].

  • Chemical Purification: Dissolve the residue in EtOAc and wash three times with 1M NaOH aqueous solution. Causality: The NaOH wash selectively deprotonates and partitions any residual unreacted phenol into the aqueous layer, ensuring high purity of the neutral product[3]. Wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Post-Process Validation: Analyze via ¹H NMR (CDCl₃). The protocol is validated by the disappearance of the -CH₂ Br signal (~3.4 ppm) and the emergence of a downfield -CH₂ OAr signal (~4.0 ppm).

Protocol B: N-Alkylation with Finkelstein Catalysis

Target: N-alkylation of secondary amines Causality: Amines are generally weaker nucleophiles than phenoxides. To prevent prolonged heating that could degrade the substrate, catalytic Potassium Iodide (KI) is introduced to convert the bromide into a highly reactive iodide in situ[4].

  • Setup: Dissolve the target Amine (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF or THF.

  • Catalysis & Electrophile: Add 2-bromomethyl-1,3-dioxolane (1.2 eq) and crushed KI (0.1 eq / 10 mol%)[4].

  • Reaction: Heat at reflux for 16 hours[4].

  • Workup: Quench with water and extract with EtOAc. Wash the organic layer extensively with water (5x) to remove DMF, followed by brine.

  • Post-Process Validation: ¹H NMR will show the dioxolane -CH₂ -N protons shifted upfield to approximately 2.6–2.8 ppm, confirming successful N-alkylation.

Protocol C: Nucleophilic Azidation

Target: Synthesis of 2-azidomethyl-1,3-dioxolane (Click-Chemistry Precursor) Causality: Sodium azide is a potent, linear nucleophile with minimal steric hindrance, making it highly effective against the neopentyl-like center. DMF leaves the azide anion highly reactive[6],[5].

  • Setup: Dissolve 2-bromomethyl-1,3-dioxolane (1.0 eq) in anhydrous DMF (0.5 M)[5].

  • Nucleophile Addition: Add Sodium Azide (NaN₃) (1.5 eq)[5]. (Safety: Never use halogenated solvents like DCM with NaN₃ to prevent the formation of explosive diazidomethane).

  • Reaction: Heat to 60–70 °C and stir for 12–16 hours[5].

  • Workup: Add water (3x volume of DMF) to dissolve salts. Extract with Diethyl Ether (3x). Causality: Ether is preferred over EtOAc to minimize DMF partitioning into the organic phase.

  • Post-Process Validation: Validate via IR Spectroscopy. A strong, sharp asymmetric stretching band at ~2100 cm⁻¹ provides definitive proof of the azide functional group.

Experimental Workflow Visualization

Workflow Step1 1. Reaction Setup Dissolve Nucleophile & Base in DMF/Butyronitrile Step2 2. Electrophile Addition Add 2-Bromomethyl-1,3-dioxolane (1.5-2.0 eq) Step1->Step2 Step3 3. Thermal Activation Stir at 60–115 °C (12–58 h) Step2->Step3 Step4 4. In-Process Validation Confirm SM consumption via TLC Step3->Step4 Step5 5. Aqueous Workup Liquid-Liquid Extraction (EtOAc or Et2O / H2O) Step4->Step5 Step6 6. Chemical Purification Wash with 1M NaOH (for phenols) or Water (for DMF removal) Step5->Step6 Step7 7. Post-Process Validation Verify via 1H NMR (shift to ~4.0 ppm) or IR (~2100 cm⁻¹) Step6->Step7

Figure 2: Standardized experimental workflow for the nucleophilic substitution.

Troubleshooting & Analytical Validation

  • Issue: Acetal Cleavage / Aldehyde Formation.

    • Cause: The 1,3-dioxolane ring is highly susceptible to hydrolysis under acidic conditions[2].

    • Solution: Strictly avoid acidic workups (e.g., do not wash with HCl or NH₄Cl). Maintain a pH > 7 during all aqueous extractions.

  • Issue: Stalled Reaction / Low Conversion.

    • Cause: Nucleophile is too weak to overcome the inductive effect of the acetal.

    • Solution: Implement Finkelstein conditions by adding 10-20 mol% of KI or NaI[4]. Alternatively, switch the solvent from THF to a more polar aprotic solvent like DMSO.

References

Sources

Method

Synthesis of ketoconazole analogs using dioxolane intermediates

Application Note: Advanced Synthesis of Ketoconazole Analogs via 1,3-Dioxolane Intermediates Executive Summary As a Senior Application Scientist, I have designed this technical guide to detail the synthesis of ketoconazo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis of Ketoconazole Analogs via 1,3-Dioxolane Intermediates

Executive Summary As a Senior Application Scientist, I have designed this technical guide to detail the synthesis of ketoconazole and its next-generation analogs. Ketoconazole, a pioneering orally bioavailable azole, relies on a complex molecular architecture comprising a dichlorophenyl group, an imidazole ring, and a piperazine moiety, all structurally organized around a central 1,3-dioxolane bridge[1]. This guide moves beyond standard recipes to explain the physicochemical causality behind each synthetic step, ensuring that researchers can reliably reproduce, validate, and derivatize these critical antifungal pharmacophores.

Mechanistic Rationale & Target Pathway

The primary mechanism of action for ketoconazole and its analogs is the targeted inhibition of fungal ergosterol biosynthesis[2]. The active pharmaceutical ingredient (API) acts as a competitive inhibitor of cytochrome P450 14α-demethylase (CYP51)[3]. The spatial orientation dictated by the 1,3-dioxolane ring is what allows the basic nitrogen of the imidazole ring to coordinate perfectly with the heme iron of CYP51, halting the demethylation of lanosterol[3].

Mechanism L Lanosterol C CYP51 (14α-demethylase) L->C Substrate E Ergosterol C->E Demethylation M Fungal Cell Membrane Integrity E->M Structural Component K Ketoconazole Analogs K->C Competitive Inhibition

Fig 1. Mechanism of action of ketoconazole analogs via CYP51 inhibition.

Synthetic Workflow & Stereochemical Control

The synthesis of the ketoconazole backbone is a multi-step convergence. The foundational step is the ketalization of 2,4-dichlorophenacyl bromide using glycerol to produce the 1,3-dioxolane intermediate[3].

The Causality of Stereochemistry: Ketalization yields a diastereomeric mixture of cis and trans isomers. The cis-isomer is strictly required for pharmacological efficacy due to its optimal steric alignment for enzyme binding. To create a self-validating system, stereochemical assignments must be confirmed via 13C NMR spectroscopy. The C-4 carbon of the 1,3-dioxolane ring in the trans-isomer exhibits a distinct chemical shift that is 1.0–2.5 ppm downfield compared to the cis-isomer[4]. This analytical marker is non-negotiable before proceeding to sulfonate esterification.

Synthesis A 2,4-Dichlorophenacyl bromide + Glycerol B Ketalization (Acid Catalyst) Reflux, Water Removal A->B C 1,3-Dioxolane Intermediate (cis/trans mixture) B->C D Stereo-resolution (Crystallization/Chromatography) C->D E cis-1,3-Dioxolane Primary Alcohol D->E Isolate cis-isomer F Mesylation / Tosylation (MsCl/TsCl, Base) E->F G Reactive Sulfonate Ester F->G H Nucleophilic Substitution (Imidazole & Piperazine derivs) G->H I Ketoconazole Analog (API) H->I SN2 Alkylation

Fig 2. Step-by-step synthetic workflow for ketoconazole analogs via dioxolane intermediates.

Validated Experimental Protocols

Protocol A: Synthesis of the 1,3-Dioxolane Core (Ketalization)
  • Objective: Synthesize cis-2-(2,4-dichlorophenyl)-2-bromomethyl-4-hydroxymethyl-1,3-dioxolane.

  • Causality: Glycerol is selected because it provides the 1,2-diol required to form the 5-membered dioxolane ring, while leaving a primary hydroxyl group free for downstream activation[3].

  • Procedure:

    • Suspend 2,4-dichlorophenacyl bromide (1.0 eq) and glycerol (1.5 eq) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

    • Reflux the mixture using a Dean-Stark apparatus. Causality: Ketalization is a reversible condensation; continuous azeotropic removal of water forces the equilibrium toward the dioxolane product.

    • Self-Validation: Monitor via TLC. Once the starting material is consumed, cool the mixture, wash with saturated NaHCO3 to neutralize the catalyst, and extract with ethyl acetate.

    • Isolate the cis-isomer via fractional crystallization or column chromatography, validating the structure via the 13C NMR C-4 shift[4].

Protocol B: Sulfonate Ester Activation
  • Objective: Convert the unreactive primary alcohol into a highly reactive mesylate intermediate.

  • Causality: The hydroxyl group is a poor leaving group for nucleophilic substitution. Reacting it with methanesulfonyl chloride (MsCl) transforms it into a methanesulfonate (mesylate) ester, an excellent leaving group for the subsequent SN2 reaction[2].

  • Procedure:

    • Dissolve the cis-dioxolane intermediate (1.0 eq) in anhydrous dichloromethane (DCM) and add triethylamine (TEA, 1.5 eq).

    • Cool the system to 0°C. Causality: Low temperature prevents exothermic side reactions and degradation of the sensitive dioxolane ring.

    • Dropwise add MsCl (1.2 eq). Stir for 2 hours at room temperature.

    • Self-Validation: Quench with ice water, extract with DCM, and verify the disappearance of the broad -OH stretch (~3300 cm⁻¹) via FT-IR.

Protocol C: Convergent Assembly via Nucleophilic Substitution
  • Objective: Alkylation of 1-acetyl-4-(4-hydroxyphenyl)piperazine with the mesylate intermediate.

  • Causality: Dimethyl sulfoxide (DMSO) is utilized as the solvent. As a polar aprotic solvent, DMSO solvates cations but leaves anions "naked," drastically increasing the nucleophilicity of the phenoxide ion generated by the base, thereby accelerating the SN2 displacement[2].

  • Procedure:

    • Prepare a suspension of 1-acetyl-4-(4-hydroxyphenyl)piperazine (1.1 eq) and a mild base (e.g., K2CO3, 2.0 eq) in DMSO[2].

    • Add the mesylate intermediate (1.0 eq) to the suspension[2].

    • Stir the mixture for 5 hours at 80°C[2].

    • Self-Validation: Cool the reaction, precipitate the product by adding cold water, and extract with DCM[2]. Purify via column chromatography to yield the final ketoconazole analog.

Advanced Derivatization: Dual-Targeting Analogs

Modern drug development has expanded the ketoconazole scaffold to combat resistant strains. Recent innovations involve modifying the distal piperazine nitrogen. By deacetylating the piperazine ring under basic conditions—a reaction that routinely achieves a 91% yield on a multigram scale—researchers generate a highly valuable secondary amine intermediate[5].

This unprotected nitrogen is then coupled with primary arylsulfonamides to create next-generation anti-infective agents[5]. These novel analogs exhibit a dual mechanism of action: they inhibit both fungal CYP51 (via the imidazole/dioxolane core) and newly emergent therapeutic targets like carbonic anhydrases (CAs) (via the arylsulfonamide moiety)[5].

Quantitative Analytical Profiling

To benchmark the success of synthesized analogs, their potency is measured via Minimum Inhibitory Concentration (MIC). The table below summarizes the established baseline MIC values for the parent ketoconazole scaffold against major fungal pathogens, which serves as the comparative standard for newly synthesized dioxolane derivatives[2].

Fungal SpeciesMIC Range (mg/L)MIC₅₀ (mg/L)Target Enzyme
Candida albicans<0.008 - 8.00.008CYP51
Candida glabrata0.125 - 8.0-CYP51
Dermatophytes0.03 - 0.5-CYP51
Aspergillus spp.0.25 - 4.0 (GM)-CYP51

(Data summarized from established antifungal profiling standards[2]. GM = Geometric Mean.)

References

1.[2] BenchChem. "The Advent of Chloro-Substituted Imidazoles: A Technical Guide to their Discovery, Synthesis, and Application." Available at: 2.[1] NINGBO INNO PHARMCHEM CO.,LTD. "The Chemical Backbone: Understanding Ketoconazole's Molecular Structure and Synthesis." Available at: 3.[4] Chapman, D. R., et al. "Synthesis of Diastereomeric Ketoconazole Analogs / Stereochemical assignments are based primarily on one major 13C chemical shift difference." Journal of Heterocyclic Chemistry. Available at: 4.[3] ResearchGate. "The Rise and Fall of Oral Ketoconazole." Available at: 5.[5] National Institutes of Health (NIH). "Design and Synthesis of Ketoconazole Derivatives as Innovative Anti‐Infective Agents." Available at:

Sources

Application

Solvent Selection Strategies for Dioxolane Alkylation: A Technical Guide

Executive Summary Dioxolane alkylation is a bifurcated challenge in organic synthesis. It encompasses two distinct mechanistic pathways: (1) Radical C–H functionalization at the C2 position, and (2) Lewis Acid (LA)-media...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dioxolane alkylation is a bifurcated challenge in organic synthesis. It encompasses two distinct mechanistic pathways: (1) Radical C–H functionalization at the C2 position, and (2) Lewis Acid (LA)-mediated nucleophilic substitution involving oxocarbenium ion intermediates.

The choice of solvent is the single most critical variable in these reactions, determining not just yield but often the fundamental reaction pathway.

  • For Radical Pathways: Solvent polarity and hydrogen-bond accepting (HBA) ability modulate hydrogen atom transfer (HAT) rates.

  • For Ionic Pathways: The solvent’s Donor Number (DN) dictates Lewis Acid competence. High-DN solvents (THF, Ether) deactivate catalysts like

    
     or 
    
    
    
    , whereas non-coordinating solvents (DCM, Toluene) enable the formation of the reactive oxocarbenium species.

This guide provides a decision framework for solvent selection, supported by mechanistic rationale and validated protocols.

Mechanistic Basis for Solvent Selection[1]

The "Competence" Spectrum (Ionic Pathway)

In Lewis Acid-mediated alkylations (e.g., reacting a dioxolane with a silyl enol ether), the reaction proceeds via ring opening to form an oxocarbenium ion. The solvent must dissolve the Lewis Acid without coordinating to it.

  • The Trap: Ethereal solvents (THF,

    
    ) possess lone pairs that compete with the dioxolane oxygen for the Lewis Acid center.
    
  • The Solution: Use solvents with low Donor Numbers (DN). Dichloromethane (DCM) is the industry standard (

    
    ) because it solubilizes organic substrates while remaining inert to the Lewis Acid.
    
The "Polarity" Effect (Radical Pathway)

In radical C2-alkylation (e.g., Minisci-type reactions), an electrophilic radical abstracts a hydrogen from the C2 position.

  • The Trap: Highly polar solvents can stabilize charge-separated transition states, but may also quench specific radical species or reduce the lifetime of the initiator.

  • The Solution: Acetonitrile (MeCN) or water/organic biphasic systems are preferred for oxidative radical generation, while "neat" conditions (using dioxolane as solvent) are often used to maximize the statistical probability of H-abstraction.

Decision Matrix & Visualization

Solvent Selection Decision Tree

SolventSelection Start Reaction Type Ionic Ionic / Lewis Acid (Ring Opening) Start->Ionic Radical Radical C-H (C2-Functionalization) Start->Radical StrongLA Strong LA (TiCl4, BF3, AlCl3) Ionic->StrongLA WeakLA Mild LA (ZnCl2, MgBr2) Ionic->WeakLA Oxidative Oxidative (Peroxides/Persulfates) Radical->Oxidative Photoredox Photoredox (Ir/Ru Catalysts) Radical->Photoredox DCM Dichloromethane (DCM) (Preferred) StrongLA->DCM Non-coordinating THF THF (AVOID) StrongLA->THF Deactivation Risk WeakLA->DCM Tol Toluene (Alternative) WeakLA->Tol Neat Neat Dioxolane (Max Rate) Oxidative->Neat High Conc. MeCN Acetonitrile/H2O (Solubility) Oxidative->MeCN Photoredox->MeCN Polarity

Figure 1: Decision tree for selecting solvents based on the mechanistic pathway of dioxolane alkylation.

Solvent Data & Properties

The following table correlates solvent physical properties with their suitability for Lewis Acid (LA) mediated dioxolane alkylation.

Table 1: Solvent Competence for Lewis Acid Catalysis

SolventDielectric Const.[1][2][3] (

)
Donor Number (DN)SuitabilityMechanistic Insight
Dichloromethane (DCM) 8.93~0Excellent Non-coordinating; stabilizes oxocarbenium intermediates moderately without deactivating LA.
Toluene 2.380.1Good Non-coordinating; best for high-temp reactions but poor solubility for some ionic intermediates.
Diethyl Ether 4.3319.2Poor Oxygen lone pairs coordinate strongly to

/

, reducing catalytic turnover.
THF 7.5820.0Avoid Strong coordination to LA; often stops the reaction completely unless used with weak electrophiles.
Acetonitrile 37.514.1Specific Good for radical chemistry; interferes with strong Lewis Acids via nitrile coordination.

Detailed Experimental Protocols

Protocol A: Lewis Acid-Mediated Ring-Opening Alkylation

Target: Introduction of a nucleophile (Allyl group) via oxocarbenium ion. Mechanism: Ionic (


-like).
Key Solvent:  Anhydrous Dichloromethane (DCM).

Materials:

  • 2-Phenyl-1,3-dioxolane (1.0 equiv)[4]

  • Allyltrimethylsilane (1.2 equiv)

  • 
     (1.0 M in DCM)
    
  • Solvent: Anhydrous DCM (distilled over

    
     or from solvent system).
    

Workflow:

  • Setup: Flame-dry a two-neck round-bottom flask under Argon flow.

  • Solvation: Add 2-Phenyl-1,3-dioxolane (1 mmol) and Anhydrous DCM (5 mL, 0.2 M). Note: Concentration is critical; too dilute slows the bimolecular step.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

    • Why? Low temperature stabilizes the oxocarbenium ion and prevents polymerization of the dioxolane ring.

  • Lewis Acid Addition: Add

    
     (1.1 equiv) dropwise over 5 minutes.
    
    • Observation: Solution typically turns yellow/orange, indicating complexation.

  • Nucleophile Addition: Add Allyltrimethylsilane (1.2 equiv) slowly.

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Pour mixture into saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x), dry over

    
    , and concentrate.
    
Protocol B: Radical C2-Alkylation (Minisci-Type)

Target: Direct alkylation of the C2-H bond. Mechanism: Hydrogen Atom Transfer (HAT) / Radical Recombination. Key Solvent: Neat Dioxolane or Acetonitrile/Water.

Materials:

  • 1,3-Dioxolane (used as solvent/reactant)[5][6][7]

  • Olefin (e.g., 1-octene, 1.0 equiv)

  • Di-tert-butyl peroxide (DTBP) (0.2 equiv - initiator)

Workflow:

  • Degassing (Crucial): Place 1,3-dioxolane (20 equiv relative to olefin) in a pressure tube. Sparge with Argon for 15 minutes.

    • Why? Dissolved oxygen (

      
      ) is a radical trap and will quench the reaction, lowering yields significantly.
      
  • Assembly: Add the olefin (1 mmol) and DTBP (0.2 mmol).

  • Heating: Seal the tube and heat to 130°C (oil bath).

    • Why? This temperature is required to thermally decompose DTBP (half-life

      
       10 hours at 125°C) to generate methyl radicals, which abstract the H from dioxolane.
      
  • Duration: Stir for 12–16 hours.

  • Workup: Cool to room temperature. Evaporate the excess dioxolane (bp 74°C) under reduced pressure.

    • Note: If using MeCN/Water, extraction with Ethyl Acetate is required.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (Ionic) Solvent coordinationEnsure DCM is used, not THF or Ether. Check LA quality (TiCl4 fumes in air).
Polymerization (Ionic) Temperature too highMaintain -78°C during LA addition. Warm up very slowly.
Low Yield (Radical) Oxygen quenchingDegas solvents thoroughly (Freeze-Pump-Thaw is superior to sparging).
Ring Fragmentation C2-Lithiation attemptedAvoid direct lithiation of dioxolanes above -60°C; they fragment to ethylene + formate. Use radical methods instead.

References

  • Lewis Acid-Mediated Displacements: Duggan, S. A., et al. "Lewis Acid-Mediated Displacements of Alkoxydioxolanes: Synthesis of a 1,2-Dioxolane Natural Product."[8] Organic Letters, vol. 2, no. 19, 2000, pp. 2939–2941. [Link]

  • Solvent Effects in Radical Reactions: Flessner, T., & Doye, S. "Cesium-Catalyzed Addition of 1,3-Dioxolane to Alkenes." Journal of Practical Chemistry, vol. 341, no. 2, 1999, pp. 186-190. [Link]

  • General Acetal Protection/Deprotection Guide: "1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal." [Link]

  • Solvent Selection Guides: Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 2016, 18, 288-296. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of 1,3-dioxolane ring in acidic conditions

The following guide is structured as a Technical Support Center resource. It is designed for immediate application in a research setting, prioritizing troubleshooting and robust experimental design over textbook theory....

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource. It is designed for immediate application in a research setting, prioritizing troubleshooting and robust experimental design over textbook theory.

Topic: Preventing Hydrolysis of 1,3-Dioxolane Rings in Acidic Conditions Ticket ID: #DXL-505-ACID Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Stability Paradox

The 1,3-dioxolane ring is the "workhorse" protecting group for 1,2-diols and carbonyls due to its orthogonality to bases, nucleophiles, and reducing agents. However, its Achilles' heel is acid-catalyzed hydrolysis .

The Core Challenge: You need to perform a transformation requiring acidic conditions (or an acidic workup) without triggering the deprotection mechanism.

The Solution: Stability is not binary; it is kinetic. By manipulating sterics , electronics , and solvation shells , you can retard the rate of hydrolysis sufficiently to survive acidic exposure.

Mechanism Analysis (Know Your Enemy)

To prevent hydrolysis, you must understand the rate-determining step (RDS). The cleavage does not happen instantly upon protonation; it requires the formation of a high-energy oxocarbenium ion .

Figure 1: The Hydrolysis Cascade & Intervention Points

This diagram illustrates the stepwise failure of the ring and where you can intervene.

DioxolaneHydrolysis cluster_0 Intervention Zone 1: Buffering cluster_1 Intervention Zone 2: Electronic Design Start Intact 1,3-Dioxolane Protonated Protonated Intermediate (Reversible) Start->Protonated H+ (Acid) Protonated->Start -H+ (Buffer) Oxocarbenium Oxocarbenium Ion (RATE DETERMINING STEP) Protonated->Oxocarbenium Ring Opening (Slow) OpenChain Hemiacetal (Ring Open) Oxocarbenium->OpenChain H2O Attack Final Hydrolyzed Product (Diol + Carbonyl) OpenChain->Final Collapse

Caption: Fig 1. The pathway to hydrolysis.[1][2][3][4][5] Preventing the transition from 'Protonated Intermediate' to 'Oxocarbenium Ion' is critical for stability.

Strategic Design: Substrate Engineering

If you are still in the design phase, you can engineer the substrate to resist acid.

The Electronic Effect (Hammett Correlation)

The rate of hydrolysis depends heavily on the stability of the oxocarbenium ion.

  • Electron-Donating Groups (EDGs): Stabilize the positive charge

    
    Accelerate Hydrolysis . (e.g., p-methoxybenzylidene).
    
  • Electron-Withdrawing Groups (EWGs): Destabilize the positive charge

    
    Retard Hydrolysis . (e.g., p-nitrobenzylidene).
    
Comparative Stability Data

Use this table to estimate the "survival window" of your protecting group.

Protecting Group TypeRelative Hydrolysis RateAcid Stability Profile
Formaldehyde Acetal (Methylenedioxy) 1 (Baseline)Highest. Requires strong mineral acid/heat to cleave.
Aromatic Acetal (Benzylidene) ~10 - 100Moderate. Sensitive to hydrogenation; stable to mild acid.
Acetonide (Isopropylidene) ~1,000 - 5,000Low. Cleaves easily with dilute HCl or acidic silica.
Cyclopentylidene Ketal ~2,500Low-Moderate. Slightly more stable than acetonide due to ring strain.
Cyclohexylidene Ketal ~8,000Very Low. Cleaves very rapidly.

Tech Tip: If your synthesis allows, use a 1,3-dioxolane (5-membered ring) rather than a 1,3-dioxane (6-membered ring). Dioxolanes hydrolyze slower due to the unfavorable entropy of opening a 5-membered ring compared to the strain-free chair form of the dioxane.

Operational Protocols (The "Lab Manual")

Protocol A: The "Buffered Workup" (For Quenching Acidic Reactions)

Use this when your molecule contains a dioxolane but you have just performed a reaction using reagents like TsOH, HCl, or TFA elsewhere on the molecule.

The Risk: During aqueous workup, local pH pockets can drop < 1, instantly cleaving the ring.

  • Preparation: Prepare a cold (0°C) saturated solution of Sodium Bicarbonate (NaHCO₃) or a phosphate buffer (pH 7.2).

  • The Pour: Do NOT pour the buffer into the reaction. Pour the reaction mixture into the vigorously stirring buffer .

    • Why? This ensures the acid is the limiting reagent and is instantly neutralized upon contact.

  • Solvent Choice: Use an organic solvent that does not miscible well with water (e.g., Et₂O or DCM) to keep the acetal in the organic phase, away from the aqueous acid interface.

  • Pyridine Wash (Optional): For extremely sensitive acetonides, add 1% pyridine to the organic extraction solvent.

Protocol B: Chromatography of Labile Acetals

Use this if you lose your product on the silica column.

The Issue: Standard silica gel is acidic (pH ~4-5). This is sufficient to cleave acetonides and some benzylidene acetals during slow elutions.

Procedure:

  • Slurry Preparation: Prepare your silica slurry using your eluent + 1% Triethylamine (Et₃N) or 1% Pyridine .

  • Column Pre-treatment: Flush the column with 2 column volumes of this basic eluent.

  • Elution: Run your column with the standard eluent (the base remains adsorbed on the silica, neutralizing acidic sites).

  • Evaporation: Ensure the rotovap bath is not too hot (>40°C), as trace acid concentrated during evaporation can cleave the ring.

Protocol C: Anhydrous Acidic Reactions

Use this if you MUST use an acid catalyst (e.g., for glycosylation or esterification) in the presence of a dioxolane.

The Strategy: Hydrolysis requires water. Remove the nucleophile (H₂O), and the oxocarbenium ion has nothing to react with, eventually collapsing back to the closed ring.

  • Desiccation: Dry all solvents over activated 3Å or 4Å Molecular Sieves for 24 hours.

  • Scavenger: Add a chemical water scavenger like Triethyl Orthoformate or DMP (2,2-dimethoxypropane) to the reaction. These react with stray water faster than the dioxolane ring will.

  • Lewis Acid Selection: Switch from Brønsted acids (H⁺) to mild Lewis acids (e.g., MgBr₂·OEt₂, Zn(OTf)₂) which coordinate less strongly to the acetal oxygens.

Troubleshooting Guide (Interactive Flowchart)

Figure 2: Diagnostic Decision Tree

Follow this logic path to identify why your protection is failing.

Troubleshooting Q1 Did the ring cleave? Q2 When did it happen? Q1->Q2 Yes Result1 During Reaction Q2->Result1 In Pot Result2 During Workup Q2->Result2 Extraction Result3 During Purification Q2->Result3 Column Sol1 Solution: Use Anhydrous Protocol (See Protocol C) Result1->Sol1 Sol2 Solution: Reverse Quench into NaHCO3 (See Protocol A) Result2->Sol2 Sol3 Solution: Pre-treat Silica with 1% Et3N (See Protocol B) Result3->Sol3

Caption: Fig 2. Rapid diagnostic tree for isolating the source of hydrolysis.

Frequently Asked Questions (FAQs)

Q: Can I use HCl to remove a Boc group in the presence of an acetonide? A: generally No . HCl (even in dioxane) is too strong and will likely cleave both.

  • Alternative: Use TMSOTf / 2,6-lutidine or CeCl₃·7H₂O / NaI for selective deprotection strategies, or switch the acetonide to a more robust cyclic carbonate or formal protecting group.

Q: Is the 1,3-dioxolane stable to Jones Reagent (CrO₃/H₂SO₄)? A: Briefly. While the acetal is stable to oxidation, the sulfuric acid in the Jones reagent is the danger.

  • Fix: Perform the oxidation in acetone at 0°C and quench immediately. Alternatively, use PCC or Dess-Martin Periodinane (buffered with NaHCO₃) to avoid strong acidic media entirely.

Q: I see "transacetalization" in my NMR. What happened? A: If you used an alcohol solvent (MeOH/EtOH) with an acid catalyst, the solvent attacked the oxocarbenium ion instead of the ring closing back up.

  • Fix: Never use alcoholic solvents with acid catalysts if you want to keep the ring intact. Use aprotic solvents (DCM, THF, Toluene).

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[6][7] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[6][7]

  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[6][8] Chemical Reviews, 74(5), 581–603.

  • Fife, T. H., & Jao, L. K. (1965). Substituent Effects in Acetal Hydrolysis. Journal of Organic Chemistry.

  • Smith, S. W., & Newman, M. S. (1968). Kinetic studies on the acid-catalyzed hydrolysis of cyclic acetals. Journal of the American Chemical Society.[2][8][9]

  • BenchChem Application Notes. (2025). A Comparative Guide to Cyclic Ketals vs. Acyclic Acetals in Synthesis.

Sources

Optimization

Minimizing elimination side reactions in alkylation protocols

Welcome to the Advanced Technical Support Center for Alkylation Methodologies. As a Senior Application Scientist, I frequently consult with research teams whose reaction yields have been decimated by competing eliminatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Alkylation Methodologies. As a Senior Application Scientist, I frequently consult with research teams whose reaction yields have been decimated by competing elimination pathways.

In synthetic organic chemistry and proteomics, the bimolecular nucleophilic substitution (SN2) and base-induced elimination (E2) reactions are locked in a constant thermodynamic and kinetic competition. To optimize your protocols, we must move beyond basic textbook heuristics and engineer self-validating systems grounded in quantitative molecular orbital theory and radical chemistry.

Here is your comprehensive troubleshooting guide and protocol repository for minimizing elimination side reactions.

Part 1: The Causality of the SN2 vs. E2 Competition

To control a reaction, you must understand the energetic forces driving it. The competition between SN2 and E2 pathways is governed by two critical concepts: characteristic distortivity and transition state acidity [1].

In an SN2 reaction, only the bond between the α-carbon and the leaving group is broken, resulting in low structural deformation. Conversely, E2 reactions require breaking both the Cα–X bond and a stronger Cβ–H bond. This dual-bond cleavage creates massive structural distortion and destabilizing activation strain in the transition state[1].

However, as steric hindrance increases around the electrophile (moving from primary to secondary or tertiary halides), the activation energy required for the SN2 trajectory spikes. When the nucleophile cannot easily access the σ* C-X antibond, it acts as a Brønsted base instead, abstracting the highly accessible β-hydrogen and forcing the reaction down the E2 pathway[2].

SN2_E2_Logic Start Alkylation Substrate Primary Primary (1°) Halide Start->Primary SecTert Secondary (2°) / Tertiary (3°) Halide Start->SecTert BaseStrong Strong/Bulky Base Primary->BaseStrong BaseWeak Weak Base / Good Nucleophile Primary->BaseWeak SecTert->BaseStrong SecTert->BaseWeak Photoredox Photoredox/HARC Alternative SecTert->Photoredox Bypass Ionic Pathway E2_Major E2 Elimination Major BaseStrong->E2_Major BaseWeak->E2_Major 2°/3° Substrate SN2_Major SN2 Alkylation Major BaseWeak->SN2_Major 1° Substrate Photoredox->SN2_Major

Mechanistic decision tree illustrating the competition between SN2 alkylation and E2 elimination.

Part 2: Troubleshooting Guide & FAQs

Q1: I am attempting an N-alkylation of a primary amine using an alkyl iodide, but I am seeing a 40% yield of elimination byproducts. How do I suppress E2 without losing reactivity? A1: Alkyl iodides are excellent electrophiles but are highly susceptible to elimination when paired with standard bases like NaH or NaOH. To suppress E2, switch your base to a Cesium salt (e.g., Cs₂CO₃ or CsOH) and run the reaction in an anhydrous polar aprotic solvent like DMSO or DMF[3]. The large ionic radius of the Cesium cation poorly solvates the basic anion, creating a highly reactive, "naked" nucleophile. This accelerates the SN2 rate so dramatically that it outcompetes the E2 pathway, allowing you to run the reaction at milder temperatures[3].

Q2: I need to alkylate a secondary amine with a secondary alkyl bromide, but steric hindrance is resulting exclusively in the alkene byproduct. Is there a workaround? A2: Yes. When dealing with secondary or tertiary electrophiles, you must abandon classical ionic SN2 chemistry entirely. Instead, utilize Copper/Photoredox Catalysis. This method operates via a Halogen Abstraction-Radical Capture (HARC) mechanism[4]. By converting the alkyl halide into an open-shell alkyl radical, you completely bypass the high-energy ionic transition states that lead to β-hydride elimination. This allows for efficient cross-coupling at room temperature[4].

Q3: In my proteomics sample prep, cysteine alkylation with iodoacetamide (IAA) is causing off-target modifications and sample degradation. How can I fix this? A3: Elimination and off-target alkylation (e.g., on lysine or N-termini) in proteomics are almost always driven by excessive heat and prolonged reaction times. Do not exceed 23°C. Alkylation with IAA should be performed strictly at room temperature in the dark for exactly 30 minutes, followed immediately by a quenching step with Dithiothreitol (DTT) to consume unreacted reagent[5].

Part 3: Quantitative Optimization Data

To systematically tune your reactions, refer to the parameter matrix below.

ParameterSN2 Alkylation PromotersE2 Elimination PromotersMechanistic Rationale
Substrate Sterics Primary (1°) > Secondary (2°)Tertiary (3°) > Secondary (2°)Steric bulk blocks the nucleophilic trajectory, forcing proton abstraction[2].
Base Strength Weak bases (Cs₂CO₃, LiOt-Bu)Strong/Bulky bases (NaH, t-BuOK)High basicity increases apparent nucleophilicity toward β-protons[1].
Temperature Low to moderate (20°C - 40°C)Elevated (> 60°C)Elimination has a higher entropy of activation (ΔS‡); favored by heat.
Solvent Profile Polar aprotic (DMF, DMSO, MeCN)Protic (Alcohols, Water)Aprotic solvents prevent hydrogen bonding, maximizing nucleophile strength.

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , meaning it includes built-in analytical checkpoints to confirm the suppression of side reactions before you proceed to scale-up.

Protocol A: Copper/Photoredox Catalytic N-Alkylation (Elimination-Free)

Designed for secondary/tertiary alkyl halides prone to E2 elimination.

  • Reaction Setup: In a photoreactor-compatible vial, combine 0.2 mmol of the secondary alkyl bromide, 0.24 mmol of the N-nucleophile, 10 mol% Cu(TMHD)₂, and 1 mol% Ir[dF(CF₃)ppy]₂[4,4′-d(CF₃)bpy]PF₆[4].

  • Additive Integration: Add 0.24 mmol of tris(trimethylsilyl)silanol (supersilanol) as the radical precursor.

  • Solvent & Base: Dissolve the mixture in 0.1 M anhydrous acetonitrile. Add 0.4 mmol of the weak base LiOt-Bu and exactly 20 µL of water (critical for catalyst turnover)[4].

  • Execution: Equip the vial with a vent needle. Irradiate with blue LEDs (450 nm) for 4 hours at strictly room temperature (20°C - 25°C) with vigorous stirring[4].

  • System Validation Checkpoint: Pull a 10 µL aliquot, concentrate, and run a crude ¹H NMR. The absolute absence of vinylic protons (δ 5.0–6.5 ppm) validates the complete suppression of the E2 pathway.

HARC_Workflow Step1 Ir Catalyst Excitation (450 nm) Step2 Silyl Radical Generation Step1->Step2 Step3 Halogen Abstraction (Alkyl Radical) Step2->Step3 Step4 Cu-Mediated Cross-Coupling Step3->Step4 Step5 Alkylated Product (Zero Elimination) Step4->Step5

Copper/Photoredox HARC workflow bypassing ionic elimination pathways to yield alkylated products.

Protocol B: Mild Cysteine Alkylation for Proteomic Workflows

Designed to prevent base-catalyzed degradation and off-target lysine alkylation.

  • Reduction: Suspend 100 µg of protein in 8 M urea (pH 8.5). Add DTT to a final concentration of 5 mM and incubate at 56°C for 30 minutes to break disulfide bonds[5].

  • Cooling: Critical Step. Allow the sample to cool completely to 23°C. Alkylating at elevated temperatures exponentially increases off-target reactions.

  • Alkylation: Add Iodoacetamide (IAA) to a final concentration of 20 mM. Incubate the sample in total darkness at exactly 23°C for 30 minutes[5].

  • Quenching: Immediately add excess DTT (to a final concentration of 10 mM) and incubate for 15 minutes to consume all unreacted IAA, preventing further side reactions[5].

  • System Validation Checkpoint: Analyze a digested aliquot via LC-MS/MS. A uniform +57.02 Da mass shift strictly on cysteine residues, with zero +57.02 Da shifts on lysine or N-termini, validates protocol fidelity.

References

  • Vermeeren, P., Hansen, T., Hamlin, T. A., & Bickelhaupt, F. M. Understanding the SN2 Versus E2 Competition. Radboud University / Chemistry – A European Journal.
  • Chemistry Steps. SN2 vs E2.
  • Google Patents.
  • Smolecule Technical Support. Minimizing elimination products in 4-chlorocyclohexanol reactions.
  • Müller, T., et al. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. National Institutes of Health (NIH) / PMC.

Sources

Troubleshooting

Technical Support Center: Purification of Dioxolane Diastereomers by Crystallization

Welcome to the technical support center dedicated to the purification of dioxolane diastereomers by crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the purification of dioxolane diastereomers by crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common challenges in the laboratory. Drawing from established principles and field-proven experience, this resource aims to empower you to optimize your diastereomeric crystallizations for yield, purity, and reproducibility.

Unlike enantiomers, which possess identical physical properties, diastereomers exhibit different physicochemical characteristics, most notably, different solubilities.[1] This crucial difference allows for their separation through selective crystallization, where the less soluble diastereomer preferentially crystallizes from a solution, leaving the more soluble one behind.[1][2] This technique is a cornerstone in chiral synthesis, particularly for producing enantiomerically pure drugs.[3][4]

This guide is structured into two main sections: a Troubleshooting Guide formatted as a series of common problems and their detailed solutions, and a Frequently Asked Questions (FAQs) section addressing more general, yet critical, aspects of the crystallization process.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of dioxolane diastereomers. Each problem is followed by a detailed analysis of potential causes and a step-by-step guide to resolving the issue.

Problem 1: Low or No Crystallization Occurs

You've set up your crystallization, but after the designated cooling and maturation time, you observe either a clear solution or a negligible amount of solid material.

Potential Causes & Solutions:

  • Insufficient Supersaturation: The concentration of your less soluble diastereomer may be below the threshold required for nucleation and crystal growth.

    • Solution: Carefully evaporate a portion of the solvent to increase the overall concentration.[5] This can be done on a rotary evaporator for controlled removal or by passing a gentle stream of inert gas over the solution. Be mindful not to evaporate too quickly, as this can lead to oiling out or rapid, non-selective precipitation.[6]

  • Inappropriate Solvent System: The chosen solvent may be too effective at solvating both diastereomers, preventing either from reaching its crystallization point.[5]

    • Solution: A systematic solvent screen is the most effective approach to identify a solvent or solvent mixture that maximizes the solubility difference between the two diastereomers.[1][2][5] Good starting points often include alcohols, esters, ketones, and hydrocarbons.[2] Consider using a mixed solvent system, where one solvent readily dissolves the diastereomers and an "anti-solvent" (in which they are poorly soluble) is slowly added to induce crystallization.[1][7]

  • High Energy Barrier for Nucleation: The solution might be in a metastable zone where spontaneous nucleation is kinetically disfavored.

    • Solution 1: Induce Nucleation by Scratching. Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.[5]

    • Solution 2: Seeding. If you have a small amount of the pure, desired diastereomer, adding a "seed crystal" can provide a template for crystal growth and bypass the initial nucleation barrier.[3][8][9] This is a highly effective technique for promoting crystallization.[8]

Problem 2: The Product "Oils Out" Instead of Crystallizing

Instead of forming distinct crystals, your product separates from the solution as a liquid phase, often appearing as viscous droplets or a separate layer.

Potential Causes & Solutions:

  • Supersaturation is Too High: Rapidly generating a high level of supersaturation, often through fast cooling or rapid addition of an anti-solvent, can lead to the formation of an amorphous oil instead of an ordered crystal lattice.[1]

    • Solution: Slow down the rate of cooling or anti-solvent addition.[1][2] A controlled, gradual change in conditions is crucial for allowing molecules to orient themselves into a crystal lattice.

  • Crystallization Temperature is Above the Melting Point of the Diastereomer: If the melting point of the diastereomeric salt is lower than the temperature at which crystallization is attempted, it will separate as a liquid.

    • Solution: Lower the crystallization temperature.[5] You may need to screen a range of temperatures to find the optimal point for crystallization.

  • Inadequate Solvent System: The chosen solvent may not be ideal for stabilizing the crystal lattice.

    • Solution: Experiment with different solvent systems. A less polar solvent might be more favorable for crystallization over oiling out.[5] Alternatively, a solvent mixture can be used to fine-tune the solvating properties.[1] If an oil has already formed, try increasing the temperature to redissolve it, and then cool the solution very slowly, preferably with seeding.[1]

Problem 3: Low Diastereomeric Purity of the Crystallized Solid

You have successfully obtained crystals, but analysis (e.g., by chiral HPLC or NMR) reveals a low diastereomeric excess (d.e.), indicating significant co-crystallization of the undesired diastereomer.

Potential Causes & Solutions:

  • Similar Solubilities of Diastereomers: The fundamental requirement for successful diastereomeric crystallization is a significant difference in the solubilities of the two diastereomers in the chosen solvent.[1] If their solubilities are too similar, both will tend to crystallize.

    • Solution: Extensive Solvent Screening. This is the most critical step for improving diastereomeric purity.[2] A thorough screen of various solvents and solvent mixtures is necessary to identify a system that maximizes the solubility difference.[1][2]

  • Cooling Rate is Too Fast: Rapid cooling can trap the more soluble diastereomer in the growing crystal lattice, leading to lower purity.[10][11]

    • Solution: Slow and Controlled Cooling. A slower cooling rate allows the system to remain closer to equilibrium, favoring the crystallization of only the least soluble diastereomer.[2][11]

  • Insufficient Maturation Time: Crystallization is a dynamic process. Given enough time, the system can approach a state of higher thermodynamic stability, which often corresponds to higher purity.

    • Solution: Increase Maturation Time. Allow the crystal slurry to stir at the final crystallization temperature for an extended period (e.g., several hours to overnight) to allow for equilibration.

  • Recrystallization is Necessary: A single crystallization may not be sufficient to achieve high purity, especially if the initial diastereomeric ratio is close to 1:1.

    • Solution: Perform Recrystallization. Dissolve the enriched solid material in a minimal amount of hot solvent and allow it to recrystallize.[2][7] This process can be repeated until the desired level of purity is achieved.

Problem 4: Difficulty with Crystal Filtration and Drying

The obtained crystals are very fine, making them difficult to filter, or they retain a significant amount of solvent after drying.

Potential Causes & Solutions:

  • Rapid Nucleation: The formation of a large number of nuclei simultaneously can lead to very small crystals.

    • Solution: Control Nucleation. Slower cooling and the use of seeding can promote the growth of fewer, larger crystals.[8]

  • Inadequate Washing: Residual mother liquor, which contains the more soluble diastereomer, can contaminate the final product.

    • Solution: Effective Crystal Washing. Wash the filtered crystals with a small amount of cold, fresh solvent to displace the mother liquor.[7] It is crucial that the wash solvent is cold to minimize dissolution of the desired product.

  • Solvate Formation: The crystallized solid may incorporate solvent molecules into its crystal lattice, forming a solvate. This can make complete drying difficult.

    • Solution: Characterize the Solid. Use techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) to determine if a solvate has formed. If so, you may need to use specific drying conditions (e.g., elevated temperature under vacuum) to remove the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the purification of dioxolane diastereomers by crystallization?

The separation of dioxolane diastereomers by crystallization relies on their different physical properties, primarily their solubilities in a given solvent.[1][2] Unlike enantiomers, which have identical physical properties, diastereomers have distinct three-dimensional arrangements that lead to differences in how they pack into a crystal lattice and interact with solvent molecules. This difference in solubility allows for the selective crystallization of the less soluble diastereomer from a solution, while the more soluble diastereomer remains in the mother liquor.[1][2]

Q2: How do I select the optimal solvent for my crystallization?

The ideal solvent system should exhibit a significant difference in solubility between the two diastereomers.[1] A systematic solvent screening is the most reliable method for identifying such a system.[1][5] This often involves preparing small, saturated solutions of the diastereomeric mixture in a variety of solvents (e.g., alcohols, esters, ketones, hydrocarbons, and their mixtures) and observing the outcome upon cooling.[1][2] The goal is to find a solvent where one diastereomer crystallizes in high yield and purity, while the other remains dissolved.

Q3: What is the role of seeding in diastereomeric crystallization?

Seeding involves adding a small amount of the pure, desired diastereomer to a supersaturated solution.[3][8] This has several benefits:

  • Induces Crystallization: It provides a template for crystal growth, overcoming the kinetic barrier to nucleation.[3][8]

  • Improves Selectivity: It promotes the selective growth of the desired diastereomer, suppressing the nucleation of the undesired one.[8]

  • Controls Crystal Size: It can lead to the formation of larger, more easily filterable crystals.[8]

Q4: How does the cooling rate impact the purity and yield of my crystals?

The cooling rate is a critical parameter that influences both the purity and yield of the crystallized product.

  • Slow Cooling: Generally leads to higher purity crystals.[3][11] It allows for a more ordered arrangement of molecules into the crystal lattice, giving impurities (including the other diastereomer) time to diffuse away.[11] However, this may result in a lower yield as more of the product remains in solution at any given temperature.

  • Rapid Cooling: Tends to produce higher yields but often at the expense of purity.[3][10] The rapid drop in temperature can trap the more soluble diastereomer within the crystal lattice.[11]

The optimal cooling profile often involves a slow, controlled temperature decrease to maximize purity.[2]

Q5: What should I do if my initial diastereomeric ratio is close to 50:50?

Separating a nearly equimolar mixture of diastereomers can be challenging. In such cases, a single crystallization is unlikely to yield a product with high diastereomeric excess.

  • Multiple Recrystallizations: The most common approach is to perform successive recrystallizations.[2] Each recrystallization step will further enrich the solid in the less soluble diastereomer.

  • Consider a Different Chiral Auxiliary: If the dioxolane was formed from a chiral diol and an achiral ketone/aldehyde, or vice versa, consider if a different chiral starting material could lead to diastereomers with a greater difference in physical properties.

Visualizations & Protocols
Troubleshooting Workflow for Low Diastereomeric Purity

Troubleshooting_Purity start Low Diastereomeric Purity Observed q1 Is the cooling rate slow and controlled? start->q1 sol1 Implement a slower, controlled cooling profile. q1->sol1 No q2 Have you performed a thorough solvent screen? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Conduct a systematic screen of various solvents and solvent mixtures to maximize solubility differences. q2->sol2 No q3 Have you tried recrystallization? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Perform one or more recrystallizations on the enriched solid material. q3->sol3 No end Purity Improved q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: Decision tree for troubleshooting low diastereomeric purity.

General Protocol for Diastereomeric Crystallization of Dioxolanes

Objective: To selectively crystallize one diastereomer from a mixture.

Materials:

  • Diastereomeric mixture of dioxolanes

  • Screening solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, hexane)

  • Crystallization flask with a stir bar

  • Heating mantle or oil bath with temperature control

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Vacuum source

Procedure:

  • Dissolution: In the crystallization flask, dissolve the diastereomeric mixture in a minimal amount of a suitable solvent at an elevated temperature (e.g., just below the solvent's boiling point).[12]

  • Controlled Cooling: Slowly cool the solution.[3] A recommended cooling rate is typically 5-20°C per hour. This can be achieved by turning off the heat source and allowing the solution to cool to room temperature naturally, or by using a programmable cooling bath for more precise control.

  • Seeding (Optional but Recommended): Once the solution is supersaturated (e.g., cooled to a specific temperature where crystallization is expected), add a small amount of seed crystals of the desired diastereomer to induce crystallization.[7]

  • Maturation: Allow the resulting slurry to stir at the final temperature for a set period (e.g., 2-12 hours) to allow the crystallization to reach completion and to improve purity.[7]

  • Isolation: Collect the crystals by vacuum filtration.[9]

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.[7]

  • Drying: Dry the crystals under vacuum to a constant weight.[7]

  • Analysis: Determine the diastereomeric purity of the isolated solid using an appropriate analytical technique (e.g., chiral HPLC, NMR).

Data Presentation: Illustrative Solvent Screening Data

The selection of an appropriate solvent system is guided by the differential solubility of the diastereomers. Below is a hypothetical table summarizing how solvent choice can impact resolution efficiency.

Solvent System (v/v)Yield of Solid (%)Diastereomeric Excess (d.e.) of Solid (%)Comments
Isopropanol4075Good initial yield, moderate purity.
Ethyl Acetate2592Lower yield, but significantly higher purity.
Toluene15>98Very high purity, but low yield may be impractical.
Hexane/Ethyl Acetate (4:1)3588A mixed solvent system can offer a good balance of yield and purity.
Acetonitrile560Poor selectivity and low yield in this example.

Note: This data is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific dioxolane diastereomers and experimental conditions.

References
  • BenchChem. (2025). overcoming solubility issues during diastereomeric salt crystallization. BenchChem.
  • American Chemical Society. (2008, March 5). Crystallization Improvements of a Diastereomeric Kinetic Resolution through Understanding of Secondary Nucleation. American Chemical Society.
  • BenchChem. (2025). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. BenchChem.
  • BenchChem. (2025). Troubleshooting diastereomeric salt crystallization for chiral resolution. BenchChem.
  • Google Patents. (n.d.). Process for separating oils and fats into liquid and solid fractions.
  • ResearchGate. (2013, January 28). How to crystallize the natural compounds from plant extracts? ResearchGate.
  • BenchChem. (2025). Technical Support Center: Optimizing Diastereomeric Crystallization with Dihydroxytartaric Acid. BenchChem.
  • Vapourtec Ltd. (2024, May 17). Flow Crystallization | Solubility Control. Vapourtec Ltd.
  • BenchChem. (n.d.). Technical Support Center: Chiral Resolution by Diastereomeric Salt Crystallization. BenchChem.
  • YouTube. (2025, May 8). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube.
  • Unknown. (n.d.). Guide for crystallization. Unknown.
  • Unknown. (2006, January 8). Crystallisation Techniques. Unknown.
  • Gavin Publishers. (2019, October 8). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
  • ResearchGate. (2025, August 7). Diastereomers Do, What They Should Not Do. ResearchGate.
  • AOCS. (n.d.). Oil Refining. AOCS.
  • CrystEngComm (RSC Publishing). (2022, December 19). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm (RSC Publishing). doi:10.1039/D2CE01490D.
  • Unknown. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Unknown.
  • Reddit. (2023, November 21). Separation of diastereomers by crystallization with seeding : r/OrganicChemistry. Reddit.
  • RSC Publishing. (2014, March 10). Prediction of the efficiency of diastereoisomer separation on the basis of the behaviour of enantiomeric mixtures. RSC Publishing.
  • Reaction Chemistry & Engineering (RSC Publishing). (2023, March 28). Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering (RSC Publishing). doi:10.1039/D3RE00077J.
  • Rsc.org. (n.d.). Separation of a diastereomeric diol pair using mechanical properties of crystals. Rsc.org.
  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
  • ACS Publications. (2023, February 28). Population Balance Modeling of Diastereomeric Salt Resolution | Crystal Growth & Design. ACS Publications.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies.
  • Google Patents. (n.d.). Process for recovering and cleaning 1,3-dioxolanes.
  • ResearchGate. (2023, May 1). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. ResearchGate.
  • Unknown. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. Unknown.
  • Scilit. (2015, March 3). Continuous Preferential Crystallization of Chiral Molecules in Single and Coupled Mixed-Suspension Mixed-Product-Removal Crystallizers. Scilit.
  • TCI Chemicals. (2008, January 15). Development of Highly Potent Chiral Discrimination Methods that Solve the Problems of Diastereomer Method. TCI Chemicals.
  • Science Japan. (2021, December 10). Chiral crystallization via a combination of specific intramolecular interactions: clarification of mechanism by a research group at Toho University. Science Japan.
  • ResearchGate. (n.d.). Effect of cooling rate on the purity and yield of the coarse crystal.... ResearchGate.
  • APC. (2021, February 15). [WEBINAR] Crystallization strategies for yield and chiral purity improvement. APC.
  • Journal of the American Chemical Society. (2021, November 5). Quantitative Difference in Solubility of Diastereomeric (2H/1H)-Isotopomers. Journal of the American Chemical Society.
  • ResearchGate. (2026, February 11). Compressing Experiences of Optical Resolution Trials, Based on Diastereomeric Salt or Co-Crystal Formation, into Ternary Equilibrium Melting Phase Diagrams of Two Chiral Enantiomers and a Resolving Agent Molecule with the Help of DSC and Powder XRD. ResearchGate.
  • Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why? Reddit.
  • ResearchGate. (2025, October 24). (PDF) Effects of temperature and cooling modes on yield, purity and particle size distribution of dihydroxystearic acid crystals. ResearchGate.

Sources

Optimization

Troubleshooting low reactivity of bromomethyl group in substitution

Technical Support Center: Troubleshooting Low Reactivity in Bromomethyl Substitutions Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with sluggis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Reactivity in Bromomethyl Substitutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with sluggish nucleophilic substitutions of bromomethyl groups (benzylic bromides). While benzylic systems are classically taught as highly reactive electrophiles, real-world drug development scaffolds often feature complex electronic and steric environments that drastically suppress reactivity.

This guide breaks down the causality behind these failures and provides field-proven, self-validating protocols to rescue your synthesis.

Diagnostic Workflow

TroubleshootingWorkflow Start Issue: Low Reactivity of Bromomethyl Group CheckElec Are Electron-Withdrawing Groups (EWGs) present? Start->CheckElec Finkelstein Add TBAI Catalyst (In situ Finkelstein) CheckElec->Finkelstein Yes (e.g., -NO2, Benzoyl) CheckSolvent Is the solvent polar aprotic? CheckElec->CheckSolvent No Finkelstein->CheckSolvent ChangeSolvent Switch to DMF, DMSO, or Acetonitrile CheckSolvent->ChangeSolvent No (e.g., EtOH, H2O) CheckSterics Is the nucleophile sterically hindered? CheckSolvent->CheckSterics Yes ChangeSolvent->CheckSterics UseStrongerNuc Use less hindered nucleophile or optimize base CheckSterics->UseStrongerNuc Yes Success Optimal SN2 Conversion CheckSterics->Success No UseStrongerNuc->Success

Diagnostic workflow for troubleshooting low reactivity in bromomethyl substitutions.

Frequently Asked Questions (FAQs)

Q1: Why is my bromomethyl substitution unexpectedly slow, even though it is a primary benzylic halide? Causality: The reactivity of a bromomethyl group is highly dependent on the electronic nature of the attached aromatic ring. While unsubstituted benzyl bromide is highly reactive[1], the presence of strong Electron-Withdrawing Groups (EWGs)—such as a benzoyl group in 4-(bromomethyl)benzil—exerts a powerful inductive (-I) and mesomeric (-M) pull[2]. This withdraws electron density from the benzylic carbon, severely destabilizing the partial positive charge that develops in the transition state of both


 and 

pathways[2]. Additionally, ortho-substituents can introduce steric hindrance that physically blocks the nucleophile's backside attack trajectory[3]. Self-Validating Check: Run a parallel TLC with unsubstituted benzyl bromide. If the unsubstituted analog reaches completion in 2 hours while your substrate stalls, the issue is intrinsic substrate deactivation (electronic/steric) rather than reagent quality.

Q2: How can I accelerate a sluggish substitution reaction without using harsh temperatures that cause decomposition? Causality: You can bypass the high activation energy barrier by employing an in situ Finkelstein reaction[4]. By adding a catalytic amount of Tetrabutylammonium Iodide (TBAI) or Sodium Iodide (NaI), the bromomethyl group undergoes a rapid halogen exchange to form an iodomethyl intermediate[5]. Iodide is a vastly superior leaving group compared to bromide due to its larger atomic radius and polarizability. The transient benzylic iodide is immediately consumed by your primary nucleophile, driving the equilibrium forward[6]. TBAI is particularly effective as a phase-transfer catalyst in organic solvents[7]. Self-Validating Check: Upon addition of NaI in acetone, the precipitation of insoluble NaBr visually confirms that the halogen exchange is actively occurring[8].

Q3: What solvent system should I use to maximize


 reactivity for bromomethyl substitution? 
Causality:  The choice of solvent is critical. Protic solvents (like ethanol or water) form tight hydrogen-bonded solvation shells around the nucleophile, drastically reducing its effective nucleophilicity. To maximize reactivity, you must use polar aprotic solvents such as DMF, DMSO, or acetonitrile[9]. These solvents effectively solvate the counter-cations (e.g., 

or

) while leaving the anionic nucleophile "naked" and highly reactive[9]. Self-Validating Check: Switching from ethanol to DMF should result in a spontaneous temperature rise upon nucleophile addition, indicating a rapid, exothermic

displacement.

Q4: I am observing incomplete conversion and multiple side products (e.g., over-alkylation). How do I optimize the protocol? Causality: Sluggish


 reactions give competing pathways time to occur. For example, highly electron-rich substrates can undergo over-alkylation or side reactions involving the aromatic ring[9]. If you are using an amine nucleophile, the primary product is often more nucleophilic than the starting material, leading to double alkylation.
Solution:  Use a large excess of the nucleophile to statistically favor mono-alkylation, or utilize a non-nucleophilic, sterically hindered base (like DIPEA or 

) to neutralize the generated HBr without competing for the electrophile[9].

Quantitative Data: Factors Influencing Substitution Kinetics

To aid in your experimental design, the following table summarizes how solvent choice and catalytic additives quantitatively impact the relative reaction rates of benzylic substitutions.

Reaction ConditionSolvent TypeDielectric Constant (

)
Relative

Rate Multiplier
Primary Mechanistic Action
Methanol Polar Protic33.01x (Baseline)Hydrogen bonding dampens nucleophilicity.
Acetone Polar Aprotic20.7~10²xLeaves nucleophile unsolvated; precipitates NaBr in Finkelstein reactions[8].
DMF / DMSO Polar Aprotic38.3 / 46.7~10³xStrong cation solvation leaves the nucleophile "naked" and highly reactive[9].
DMF + 10 mol% TBAI Polar Aprotic + Catalyst38.3~10⁴xIn situ generation of hyper-reactive iodomethyl intermediate[7].

Experimental Protocol: TBAI-Catalyzed In Situ Finkelstein Substitution

This self-validating methodology is designed for deactivated bromomethyl arenes that fail to react under standard conditions.

Reagents Required:

  • Deactivated bromomethyl substrate (1.0 eq)

  • Target Nucleophile (1.2 - 2.0 eq)

  • Tetrabutylammonium Iodide (TBAI) (0.1 eq)[7]

  • Anhydrous Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Add the deactivated bromomethyl substrate (1.0 eq) and the nucleophile.

  • Solvent Addition: Dissolve the reactants in anhydrous DMF to achieve a 0.2 M concentration. Causality: Anhydrous conditions prevent competitive hydrolysis of the bromomethyl group, while the polar aprotic nature of DMF maximizes nucleophilicity[9].

  • Catalyst Introduction: Add 0.1 eq of TBAI. Causality: TBAI is highly soluble in DMF and immediately initiates the bromide-iodide exchange, bypassing the high activation energy of the original substrate[7].

  • Base Addition: Add finely powdered anhydrous

    
     (2.0 eq). Causality: The heterogeneous base neutralizes the generated HBr, driving the equilibrium forward without acting as a competing nucleophile.
    
  • Reaction & Monitoring: Stir the mixture at room temperature. Monitor the reaction via TLC or LC-MS. You should observe the transient formation of the iodomethyl intermediate, which is then rapidly consumed by the nucleophile.

  • Workup: Once complete, quench the reaction with cold distilled water (to dissolve inorganic salts and DMF). Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to completely remove residual DMF. Dry over

    
    , filter, and concentrate under reduced pressure.
    

References

  • Sciencemadness Wiki. "Finkelstein reaction".
  • BYJU'S. "Finkelstein Reaction".
  • Vedantu. "Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences".
  • Benchchem. "How to improve reaction yield for substitutions on 1-(Bromomethyl)-2-fluoro-4-methoxybenzene".
  • Wikipedia. "Finkelstein reaction".
  • Benchchem. "common side reactions in the benzylation of D-glucose".
  • Pearson. "Benzyl bromide is a primary halide. It undergoes SN1 substitution...".
  • Benchchem. "A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions".
  • PMC. "Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions".

Sources

Troubleshooting

Technical Support Center: Controlling pH to Prevent Dioxolane Ring Opening

Welcome to the Technical Support Center for dioxolane chemistry. 1,3-Dioxolanes are ubiquitous in modern organic synthesis as robust protecting groups for aldehydes, ketones, and 1,2-diols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for dioxolane chemistry. 1,3-Dioxolanes are ubiquitous in modern organic synthesis as robust protecting groups for aldehydes, ketones, and 1,2-diols. Recently, they have also emerged as critical pH-sensitive linkers in ionizable lipids (e.g., DLin-KC2-DMA) used for Lipid Nanoparticle (LNP) drug delivery systems.

While highly stable under basic, neutral, reductive, and oxidative conditions, dioxolanes are notoriously susceptible to acid-catalyzed hydrolysis. This guide provides researchers, synthetic chemists, and drug development professionals with a mechanistic understanding of dioxolane stability, alongside field-proven troubleshooting protocols to prevent premature ring opening.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: What is the exact mechanism of acid-catalyzed dioxolane ring opening?

A: The cleavage of a dioxolane ring is not a single-step event but rather a multi-stage, acid-catalyzed cascade. According to established kinetic models, the reaction proceeds via an A2 mechanism 1.

  • Pre-equilibrium Protonation: The hydronium ion (

    
    ) protonates one of the acetal oxygen atoms. This step is highly dependent on the basicity of the oxygen and the local pH.
    
  • Rate-Determining Step (C-O Cleavage): The protonated intermediate undergoes a slow, rate-limiting carbon-oxygen bond cleavage to form a highly reactive, resonance-stabilized oxocarbenium ion.

  • Nucleophilic Attack: Water attacks the electrophilic oxocarbenium carbon, forming a protonated hemiacetal.

  • Breakdown: Following deprotonation, the hemiacetal rapidly collapses into the corresponding carbonyl compound and 1,2-diol2.

Mechanism N1 1,3-Dioxolane (Stable at pH > 7) N2 Protonated Dioxolane (Pre-equilibrium) N1->N2 + H⁺ (pH < 6) N3 Oxocarbenium Ion (Rate-determining step) N2->N3 C-O Cleavage N4 Hemiacetal Intermediate N3->N4 + H₂O N5 Carbonyl + 1,2-Diol (Cleaved Products) N4->N5 - H⁺

Caption: Mechanism of acid-catalyzed dioxolane ring opening.

Q2: At what pH range are dioxolane protecting groups stable?

A: Dioxolanes are strictly stable under neutral to basic conditions. Because the initial protonation is a reversible equilibrium, the concentration of hydronium ions directly dictates the half-life of the protecting group 3.

Table 1: Quantitative Data on Dioxolane Stability Across pH Ranges

pH RangeDioxolane StabilityMechanistic Behavior
pH > 7.0 (Basic/Neutral)Highly Stable Insufficient hydronium concentration to initiate protonation of the acetal oxygen.
pH 5.5 - 6.5 (Mildly Acidic)Moderately Labile Slow pre-equilibrium protonation occurs. Used strategically in drug delivery for endosomal escape.
pH 4.0 - 5.0 (Acidic)Labile Significant hydrolysis rate. Requires immediate buffering during chemical workups.
pH < 3.0 (Strongly Acidic)Highly Unstable Rapid, quantitative cleavage to the corresponding carbonyl and 1,2-diol.
Q3: How is pH-dependent dioxolane cleavage utilized in Lipid Nanoparticles (LNPs)?

A: In drug development, the acid lability of dioxolanes is a feature, not a bug. Ionizable lipids like DLin-KC2-DMA incorporate a dioxolane linker between the lipid tail and the cationic amine headgroup. At physiological pH (7.4), the LNP remains neutral and stable in systemic circulation. However, once the LNP is taken up into a cell via endocytosis, the endosome acidifies (pH drops to ~5.5). This localized drop in pH protonates the lipid and triggers structural phase transitions (from inverse micellar to hexagonal) and localized linker cleavage, destabilizing the endosomal membrane and releasing the therapeutic siRNA/mRNA payload into the cytosol 4, 5.

Part 2: Troubleshooting Guide & Experimental Protocols

Premature cleavage of dioxolanes is almost always traced back to unquenched trace acids during workup or purification. Below are self-validating protocols to prevent product loss.

Troubleshooting Start Premature Dioxolane Cleavage Q1 During Reaction? Start->Q1 A1 Neutralize in situ acid or use milder Lewis acid Q1->A1 Yes Q2 During Aqueous Workup? Q1->Q2 No A2 Quench with sat. NaHCO3 before extraction Q2->A2 Yes Q3 During Chromatography? Q2->Q3 No A3 Pre-treat silica with 1% Et3N in eluent Q3->A3 Yes

Caption: Troubleshooting workflow for preventing premature dioxolane deprotection.

Issue 1: Loss of Dioxolane During Aqueous Workup

Causality: Many synthetic steps use Lewis acids (e.g.,


) or protic catalysts (e.g., p-TsOH). If these are not strictly neutralized before the solvent is removed, the acid concentrates as the solvent evaporates, dropping the local pH drastically and driving ring opening.
Protocol 1: Buffered Aqueous Workup
  • Dilution: Dilute the crude reaction mixture with a non-polar organic solvent (e.g., ethyl acetate or dichloromethane).

  • Quench: Slowly add an equal volume of saturated aqueous sodium bicarbonate (

    
    ) to the mixture. The bicarbonate anion acts as a mild base, irreversibly neutralizing hydronium ions into water and 
    
    
    
    gas.
  • Agitate and Vent: Transfer to a separatory funnel. Invert and vent immediately to release the generated

    
     gas. Shake vigorously to ensure complete biphasic mixing.
    
  • Separate: Isolate the organic layer.

  • Self-Validation Step: Test the aqueous layer with pH paper. The pH must read ≥ 7.5. If the pH is lower, residual acid remains; repeat the

    
     wash until the aqueous layer is strictly basic.
    
  • Dry and Concentrate: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Issue 2: Cleavage During Silica Gel Column Chromatography

Causality: Standard silica gel (


) contains surface silanol groups (-Si-OH) which are inherently slightly acidic (pKa ~ 4.5 - 5.0). As the dioxolane-containing compound travels down the column, the prolonged exposure to these acidic sites acts as a heterogeneous catalyst for hydrolysis, leading to streaking or complete loss of the protecting group.
Protocol 2: Silica Gel Neutralization
  • Prepare Eluent: Mix your desired chromatography solvent system and add 0.5% to 1.0% (v/v) triethylamine (

    
    ) .
    
  • Slurry Preparation: Create a slurry of silica gel using the

    
    -spiked eluent. The triethylamine will irreversibly bind to and neutralize the acidic silanol protons.
    
  • Column Packing: Pour the slurry into the glass column and allow it to settle.

  • Equilibration: Flush the packed column with at least 2-3 column volumes of the

    
    -spiked eluent to ensure all acidic sites are fully passivated.
    
  • Self-Validation Step (2D TLC): Spot the crude mixture on a TLC plate. Develop it in one direction, let it dry, and develop it again at a 90-degree angle. If the product spot streaks or forms a second spot off the diagonal, the silica is still too acidic for your specific substrate, indicating the column requires a higher concentration of

    
     for pre-treatment.
    
  • Elution: Load the sample and run the column using the neutralized eluent.

References

  • BenchChem:An In-depth Technical Guide to the Reaction Mechanisms Involving 2,4-Diphenyl-1,3-dioxolane
  • BenchChem:Strategies to prevent premature hydrolysis of dioxolane protecting groups
  • BenchChem:Application Notes and Protocols: Acid-Catalyzed Dioxolane Form
  • NIH (PMC):Lipid Nanoparticles for Gene Delivery
  • MDPI:Advances in Lipid Nanoparticles for siRNA Delivery

Sources

Optimization

Technical Support Center: Difenoconazole Intermediate Isomer Resolution

Current Status: Operational Ticket ID: DZ-ISO-SEP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Stereochemical Challenge Difenoconazole is a triazole fungicide c...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: DZ-ISO-SEP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Stereochemical Challenge

Difenoconazole is a triazole fungicide containing two chiral centers (C2 and C4 on the dioxolane ring), resulting in four stereoisomers.[1][2][3] These are grouped into two diastereomeric pairs:

  • Cis-isomers (Preferred): (2S,4R) and (2R,4S).[2][4][5] Typically constitute ~60% of the commercial mixture.[4]

  • Trans-isomers (Less Active/By-product): (2R,4R) and (2S,4S).[4] Typically ~40%.[4][6]

The "intermediate" is typically the ketal formed by the reaction of 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone with 1,2-propanediol. The stereochemistry established here carries through to the final API.

This guide addresses the separation (enrichment) of the bioactive cis-form and the analytical resolution of all four isomers.

Module 1: Analytical Resolution (HPLC)

For Quality Control and R&D Method Development

The "Self-Validating" Analytical Workflow

Do not rely on a single column for critical separation. We utilize a Normal Phase Chiral approach because reverse-phase methods often fail to resolve the diastereomers (cis vs. trans) and the enantiomers simultaneously with high resolution (


).

Recommended Protocol:

  • Column: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)) or Superchiral S-OX.

  • Mobile Phase: n-Hexane : Ethanol (90:10 v/v).[1]

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Temperature: 20°C - 25°C (Strict control required; higher temps degrade resolution).

  • Detection: UV @ 220 nm.[1]

Troubleshooting Analytical Anomalies
SymptomProbable CauseCorrective Action
Co-elution of cis enantiomers Mobile phase too polar.Reduce Ethanol content to 5% or switch modifier to Isopropanol (IPA).
Retention Time Drift Temperature fluctuation.The chiral recognition mechanism is thermodynamically sensitive.[7] Use a column oven with ±0.1°C precision.
Broad Peaks (Tailing > 1.2) Non-specific interactions.Add 0.1% Diethylamine (DEA) to the mobile phase to mask residual silanols.
Method Development Decision Tree

HPLC_Workflow cluster_legend Key Start Start: Isomer Mixture ColSelect Select Column: Polysaccharide-based (OJ-H or AD-H) Start->ColSelect MobPhase Mobile Phase: Hexane/EtOH (90:10) ColSelect->MobPhase CheckRes Check Resolution (Rs) MobPhase->CheckRes Decision Rs > 1.5? CheckRes->Decision Success Validate Method (Linearity, LOD, LOQ) Decision->Success Yes Fail Optimize Parameters Decision->Fail No Mod1 Change Modifier: Switch EtOH -> IPA Fail->Mod1 Step 1 Mod2 Temp Adjustment: Lower T to 15°C Fail->Mod2 Step 2 (if Step 1 fails) Mod1->CheckRes Mod2->CheckRes Legend1 Action Legend2 Decision

Figure 1: Logic flow for optimizing chiral separation of Difenoconazole isomers.

Module 2: Process-Scale Enrichment (Crystallization)

For Production and Purification[8]

The Thermodynamic Control Strategy

The cis-isomer is generally less soluble in specific alcohol/hydrocarbon mixtures than the trans-isomer at low temperatures. We exploit this solubility gap.

The "Cocrystal" Breakthrough (Advanced Insight): Recent field data suggests that standard recrystallization often yields only modest enrichment. A superior method involves Cocrystallization using dicarboxylic acids (Succinic Acid or Fumaric Acid).[9]

  • Why? The cis-isomer forms a stable crystal lattice with succinic acid more readily than the trans-isomer.

  • Result: Melting point elevation (from 80°C to ~116°C) and significant cis-enrichment.[9]

Standard Recrystallization Protocol (Solvent-Based)

If cocrystallization is not feasible, use this optimized solvent gradient method:

  • Dissolution: Dissolve crude oily intermediate (purity >85%) in Methanol or Toluene at 60°C.

    • Ratio: 1:3 (Mass Crude : Vol Solvent).

  • Nucleation: Cool slowly to 10°C (Rate: 5°C/hour).

  • Auxiliary Addition: Add 0.05% Polyacrylamide (acting as a seed/nucleation template) to prevent oiling out.

  • Deep Cooling: Ramp down to -5°C and hold for 8 hours.

  • Filtration: Centrifuge immediately. The filter cake is enriched in the cis-isomer.

Process Flow & Recycling Loop

Crystallization_Process Crude Crude Intermediate (Cis/Trans ~ 55:45) Dissolve Dissolution (MeOH @ 60°C) Crude->Dissolve Cooling Controlled Cooling (+ Nucleation Auxiliary) Dissolve->Cooling Sep Centrifugation (-5°C) Cooling->Sep Solid Solid Cake (Enriched Cis > 95%) Sep->Solid Product MotherLiq Mother Liquor (Trans-rich) Sep->MotherLiq Waste Stream Isom Isomerization Reactor (Lewis Acid / Reflux) MotherLiq->Isom Recycle Isom->Crude Re-equilibrate

Figure 2: Closed-loop crystallization process with isomerization recycling for yield maximization.

Module 3: Chemical Interconversion (Isomerization)

Salvaging the "Waste" Stream

Problem: The mother liquor from crystallization is rich in the unwanted trans-isomer. Discarding this destroys process economics. Solution: Chemical equilibration.

Mechanism: The acetal/ketal linkage is reversible under acidic conditions. By subjecting the trans-rich stream to thermodynamic stress, the system reverts to the equilibrium ratio (approx 60:40 cis:trans), allowing you to recycle the material back to the crystallization step.

Protocol:

  • Catalyst: Lewis Acid (

    
     or 
    
    
    
    ) or Bronsted Acid (p-TsOH).
  • Solvent: Toluene.

  • Condition: Reflux (110°C) for 4-6 hours.

  • Validation: Check HPLC. If ratio returns to ~1:1, recycle to the "Dissolution" step in Module 2.

Frequently Asked Questions (FAQ)

Q1: Why does my product "oil out" instead of crystallizing? A: This is a classic supersaturation issue. The Difenoconazole intermediate has a low melting point (~78-80°C).[9] If you cool too fast, the metastable zone is bypassed, leading to liquid-liquid phase separation (oiling).

  • Fix: Use a "seeding" strategy at 40°C and reduce cooling rate to <5°C/hour.

Q2: Can I separate the isomers using distillation? A: generally, No. The boiling points of the diastereomers are too close, and the high thermal load (200°C+) required for distillation often leads to degradation or uncontrolled isomerization. Crystallization or Preparative HPLC are the only viable separation methods.

Q3: Is the "cis" isomer actually the (2S,4R) or (2R,4S)? A: Be careful with nomenclature. "Cis" refers to the relative orientation of the substituents on the dioxolane ring.[1] The commercial bioactive "cis" fraction contains the enantiomeric pair (2S,4R) and (2R,4S).[2][4] The (2R,4S) isomer is often cited as the most potent fungicide, while (2S,4S) (a trans isomer) is often the most toxic to non-target organisms.

References

  • Analytical Method (HPLC): Li, H., et al. (2012).[10][11] "Simultaneous enantioselective determination of triazole fungicide difenoconazole... in vegetables and soil." Analytical and Bioanalytical Chemistry.

  • Crystallization Patent: CN102432600A. "Purification method of difenoconazole." (Describes the low-temp amine-assisted crystallization).

  • Isomerization & Synthesis: CN101560205A. "Preparation method of difenoconazole technical material." (Details the Lewis acid recycling loop).

  • Cocrystallization (Advanced): Crystal Growth & Design (2024). "Simultaneous Enhancement of Thermal Stability and Preferred Isomer Enrichment in Difenoconazole."

  • Stereochemistry & Toxicity: Int. J. Mol. Sci. (2022).[2][10][12] "A Cheminformatics Study Regarding the Human Health Risks Assessment of the Stereoisomers of Difenoconazole."

Sources

Troubleshooting

Technical Support Center: Handling Moisture-Sensitive Dioxolane Reagents

Welcome to the Technical Support Center for moisture-sensitive cyclic acetals. Dioxolanes are indispensable as protecting groups and structural motifs in drug development. However, their structural vulnerability to moist...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for moisture-sensitive cyclic acetals. Dioxolanes are indispensable as protecting groups and structural motifs in drug development. However, their structural vulnerability to moisture—especially under trace acidic conditions—necessitates rigorous handling protocols.

This guide is designed for researchers and scientists to understand the causality behind degradation, implement self-validating handling systems, and troubleshoot common experimental failures.

The Causality of Dioxolane Degradation

To handle dioxolanes effectively, one must understand their chemical vulnerabilities. Dioxolanes are highly stable in neutral to basic environments and resist most nucleophiles. However, they are exceptionally susceptible to acid-catalyzed hydrolysis [1].

When trace moisture enters a reaction vessel, it often interacts with ambient Lewis acids or trace protons to initiate the degradation cascade. The acetal oxygen is protonated, triggering a ring-opening event that forms a highly reactive oxocarbenium intermediate. Subsequent hydration and cleavage irreversibly degrade the reagent into a diol and a carbonyl compound[1]. Preventing this requires absolute exclusion of atmospheric water.

DioxolaneHydrolysis Dioxolane 1,3-Dioxolane Reagent Oxocarbenium Oxocarbenium Intermediate Dioxolane->Oxocarbenium Protonation Moisture Trace H2O + H+ Moisture->Oxocarbenium Initiates Hemiacetal Hemiacetal Intermediate Oxocarbenium->Hemiacetal Hydration Products Diol + Carbonyl (Degradation) Hemiacetal->Products Cleavage

Figure 1: Acid-catalyzed hydrolysis pathway of 1,3-dioxolane reagents.

Core Experimental Protocols: The Self-Validating Transfer System

To ensure scientific integrity, your transfer methodology must be a self-validating system—meaning any breach in the inert atmosphere is detectable before the reagent is compromised. The dual-manifold Schlenk line is the industry standard for this purpose[2].

Step-by-Step Methodology: Syringe Transfer via Schlenk Line
  • Glassware Desorption: Bake all glassware in an oven at >150 °C for at least 4 hours, or flame-dry under vacuum. This provides the thermal energy required to desorb microscopic layers of water adhering to the borosilicate glass walls[2].

  • Atmospheric Cycling (The Validation Step): Attach the sealed flask to the Schlenk line. Evacuate the flask until the vacuum gauge reads < 0.1 mmHg, then backfill with high-purity Nitrogen or Argon. Repeat this cycle a minimum of three times [3]. Self-Validation: If the vacuum gauge fails to drop below 0.1 mmHg rapidly, you have a leak in your system (e.g., poorly greased joints) and must abort the transfer.

  • Syringe Purging: Never introduce an ambient syringe into a reagent bottle. Pierce the septum of a blank, inert-gas-filled flask with your syringe. Draw and expel the inert gas three times to purge the barrel and needle of atmospheric oxygen and moisture[4].

  • Reagent Withdrawal: Insert the purged needle into the Sure-Seal bottle containing the dioxolane. Inject a volume of inert gas equivalent to the volume of liquid you intend to withdraw[4]. This prevents a vacuum from forming inside the bottle, which would otherwise suck ambient moist air through the puncture hole upon needle removal.

  • Controlled Addition: Withdraw slightly more than the target volume, expel any bubbles back into the reagent bottle, and adjust to the exact mark. Transfer the reagent dropwise into the reaction flask under a positive, continuous flow of inert gas[2].

SchlenkTransfer Start Dry Glassware Cycle Evacuate & Backfill Start->Cycle Attach Purge Purge Syringe Cycle->Purge Inert Atm Withdraw Withdraw Reagent Purge->Withdraw N2 Pressure Transfer Transfer to Flask Withdraw->Transfer Dropwise

Figure 2: Sequential workflow for the anhydrous transfer of sensitive reagents.

Troubleshooting Guide & FAQs

Q1: My dioxolane reagent degraded into a carbonyl compound during storage, despite being tightly capped. What caused this? A: Dioxolanes are highly vulnerable to hydrolysis in wet solvents or aqueous acid[1]. Once a Sure-Seal septum is punctured, micro-amounts of ambient moisture can permeate the bottle over time. Solution: Store the reagent over activated 4Å molecular sieves to physically sequester trace water[1]. Always backfill the storage bottle with Argon after every use, as Argon is heavier than air and forms a protective blanket over the liquid.

Q2: I am observing poor reaction yields and recovering deprotected starting material. How do I fix my setup? A: The recovery of deprotected carbonyls indicates an active hydrolysis pathway, meaning moisture is entering your reaction. Solution: First, validate your Schlenk line vacuum pressure. Second, ensure your reaction solvents are rigorously degassed. Use the Freeze-Pump-Thaw method: freeze the solvent in liquid nitrogen, apply high vacuum for 2-3 minutes to remove trapped gases, seal, and thaw[5]. Repeat this three times before introducing the dioxolane.

Q3: How should I quench a reaction involving unreacted moisture-sensitive reagents to avoid violent side reactions? A: Quenching must be treated as a highly controlled step. Cool the reaction flask using a liquid nitrogen or dry ice/acetone bath to lower the kinetic energy of the system[2]. Slowly add a mildly basic quenching agent (such as isopropanol or a buffered aqueous solution) dropwise under a positive flow of inert gas. Because dioxolanes are stable in base, a basic quench prevents unwanted deprotection of your desired product during workup.

Quantitative Data & Specifications

Adhering to strict quantitative thresholds is the only way to guarantee reproducibility when handling cyclic acetals. Use the table below to benchmark your laboratory setups.

ParameterValue / ThresholdImplication for Handling
Schlenk Line Vacuum < 0.1 mmHgRequired to fully evacuate ambient moisture from glassware joints.
Inert Gas Purge Cycles Minimum 3 cyclesEnsures < 10 ppm residual O₂/H₂O remains in the reaction headspace.
Molecular Sieve Size 4 Å (Angstroms)Optimal pore size for trapping H₂O without absorbing the dioxolane reagent.
Glassware Drying Temp > 150 °C for 4+ hoursNecessary to desorb microscopic water layers from borosilicate glass surfaces.
Stable pH Range pH > 7 (Neutral to Basic)Dioxolanes resist nucleophiles/bases but rapidly hydrolyze at pH < 5.

References

  • Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line JoVE (Journal of Visualized Experiments)[Link]

  • The Schlenk Line Survival Guide Schlenk Line Survival Guide [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds Wipf Group - University of Pittsburgh[Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations Fisher Scientific[Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes Organic Chemistry Portal[Link]

Sources

Reference Data & Comparative Studies

Validation

GC-MS fragmentation pattern of 2-(bromomethyl)-1,3-dioxolane

An In-Depth Guide to the GC-MS Fragmentation Pattern of 2-(Bromomethyl)-1,3-dioxolane and a Comparison with its Analogs For researchers and professionals in drug development and chemical synthesis, the unequivocal identi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the GC-MS Fragmentation Pattern of 2-(Bromomethyl)-1,3-dioxolane and a Comparison with its Analogs

For researchers and professionals in drug development and chemical synthesis, the unequivocal identification of intermediates and final products is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation and identification of volatile and semi-volatile organic compounds. This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-(bromomethyl)-1,3-dioxolane, a versatile building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] A detailed comparison with its chloro- and non-halogenated analogs is also presented to highlight the influence of the substituent on the fragmentation pathways.

The Significance of 2-(Bromomethyl)-1,3-dioxolane

2-(Bromomethyl)-1,3-dioxolane serves as a key intermediate in a variety of organic syntheses.[1] Its utility stems from the presence of the reactive bromomethyl group and the dioxolane moiety, which acts as a protecting group for a carbonyl functional group. Understanding its behavior under GC-MS analysis is crucial for reaction monitoring, purity assessment, and quality control.

Deciphering the Mass Spectrum of 2-(Bromomethyl)-1,3-dioxolane

The mass spectrum of 2-(bromomethyl)-1,3-dioxolane obtained by electron ionization (EI) provides a unique fingerprint for its identification. The fragmentation pattern is a result of the molecule breaking apart in a predictable manner upon impact with high-energy electrons.

The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for 2-(bromomethyl)-1,3-dioxolane.[3][4] The key feature to note in the mass spectrum of a bromine-containing compound is the presence of two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[5] This results in a characteristic "doublet" peak for any fragment containing a bromine atom, with the two peaks separated by two mass-to-charge units (m/z) and having nearly equal intensities.

Key Fragments in the Mass Spectrum of 2-(Bromomethyl)-1,3-dioxolane:

m/zProposed FragmentNotes
166/168[C₄H₇BrO₂]⁺• (Molecular Ion)The M⁺ and M+2 peaks, characteristic of a single bromine atom.
123/125[C₃H₄BrO]⁺Loss of a formaldehyde (CH₂O) molecule from the dioxolane ring.
87[C₄H₇O₂]⁺Loss of the bromine radical (•Br). This is often a significant fragment.
73[C₃H₅O₂]⁺A key fragment resulting from the cleavage of the C-C bond between the bromomethyl group and the dioxolane ring. This is often the base peak.
43[C₂H₃O]⁺A smaller fragment likely resulting from further breakdown of the dioxolane ring.

The fragmentation process is initiated by the ionization of the molecule, typically by removing a non-bonding electron from one of the oxygen atoms. The resulting molecular ion is unstable and undergoes a series of cleavage reactions to form more stable fragment ions. The most common fragmentation pathways involve the cleavage of bonds adjacent to the oxygen atoms and the loss of the bromine atom.

Fragmentation of 2-(bromomethyl)-1,3-dioxolane M [C₄H₇BrO₂]⁺• m/z 166/168 F1 [C₃H₄BrO]⁺ m/z 123/125 M->F1 - CH₂O F2 [C₄H₇O₂]⁺ m/z 87 M->F2 - •Br F3 [C₃H₅O₂]⁺ m/z 73 M->F3 - •CH₂Br F4 [C₂H₃O]⁺ m/z 43 F3->F4 - CH₂O

Caption: Proposed fragmentation pathway for 2-(bromomethyl)-1,3-dioxolane in EI-MS.

A Comparative Analysis: The Influence of the Halogen

To better understand the fragmentation of 2-(bromomethyl)-1,3-dioxolane, it is insightful to compare it with its chloro- and non-halogenated analogs.

2-(Chloromethyl)-1,3-dioxolane

The chloro-analog, 2-(chloromethyl)-1,3-dioxolane, exhibits a similar fragmentation pattern, but with key differences dictated by the properties of chlorine.[6] Chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively, leading to a characteristic M+ and M+2 isotopic pattern with a ratio of roughly 3:1.[5]

2-Methyl-1,3-dioxolane

In the absence of a halogen, the fragmentation of 2-methyl-1,3-dioxolane is simpler. The molecular ion is less stable, and the fragmentation is dominated by the cleavage of the dioxolane ring.

Comparative Fragmentation Data:

Fragment2-(Bromomethyl)-1,3-dioxolane (m/z)2-(Chloromethyl)-1,3-dioxolane (m/z)2-Methyl-1,3-dioxolane (m/z)
Molecular Ion 166/168122/12488
[M - Halogen]⁺ 8787N/A
[C₃H₅O₂]⁺ 737373
Base Peak 737343

This comparison clearly demonstrates how the presence and nature of the halogen atom significantly influence the mass spectrum, providing a powerful tool for structural elucidation.

Experimental Protocol for GC-MS Analysis

The following is a general protocol for the analysis of 2-(bromomethyl)-1,3-dioxolane and its analogs. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Dissolve a small amount of the sample (approximately 1 mg) in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of about 100 µg/mL.

  • Ensure the solvent is of high purity to avoid interferences.

2. GC-MS Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: A non-polar or medium-polarity column is suitable, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

3. GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio) or splitless for trace analysis.

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

4. MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-200

  • Scan Speed: 2 scans/second

5. Data Analysis:

  • Identify the chromatographic peak corresponding to the analyte.

  • Extract the mass spectrum for the identified peak.

  • Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

  • Analyze the fragmentation pattern to confirm the structure.

GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve Sample (1 mg/mL in DCM) inject Inject 1 µL dissolve->inject separate GC Separation (DB-5ms column) inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-200) ionize->detect identify Identify Peak detect->identify extract Extract Mass Spectrum identify->extract compare Compare to Library extract->compare analyze Analyze Fragmentation compare->analyze

Caption: A generalized workflow for the GC-MS analysis of 2-(bromomethyl)-1,3-dioxolane.

Conclusion

The is a distinctive and reliable tool for its identification. The characteristic isotopic signature of bromine, coupled with predictable fragmentation pathways of the dioxolane ring, provides a high degree of confidence in structural assignments. By comparing its mass spectrum to those of its chloro- and non-halogenated analogs, the profound influence of the substituent on fragmentation becomes evident. This in-depth understanding is invaluable for researchers and scientists who rely on GC-MS for the characterization of complex organic molecules in drug development and beyond.

References

  • Vertex AI Search. (2022, April 15). Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • NIST. (n.d.). 2-Bromomethyl-1,3-dioxolane. NIST Chemistry WebBook. Retrieved from [Link]

  • Hindawi. (n.d.). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Stereochemical effects in mass spectrometry: preferential formation of bromonium ions from trans-substituted 1,1′,2,2′-polyalkyl-2,2′-dibromodiethyl ethers. Retrieved from [Link]

  • ACS Publications. (2012, February 28). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education. Retrieved from [Link]

  • ACS Publications. (2012, February 28). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education. Retrieved from [Link]

  • PubMed. (2010, July 30). Compound-specific bromine isotope analysis of brominated diphenyl ethers using gas chromatography multiple collector/inductively coupled plasma mass spectrometry. Retrieved from [Link]

  • Gcms.cz. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved from [Link]

  • ACS Publications. (2014, April 2). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Retrieved from [Link]

  • PubMed. (2001, September 15). A gas chromatography/high-resolution mass spectrometry (GC/HRMS) method for determination of polybrominated diphenyl ethers in fish. Retrieved from [Link]

  • NIST. (n.d.). 2-Bromomethyl-1,3-dioxolane. NIST Chemistry WebBook. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Analysis of Polybrominated Diphenyl Ether Flame Retardants by Gas Chromatography/ Mass Spectrometry. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 2-Bromomethyl-1,3-dioxolane: A Safe and Feasible Synthetic Route from Top Manufacturer. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Dioxolane, 2-(3-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • DTIC. (1980, April 1). Mass Spectral Fragmentation of a Novel Cyclooctane: 2,4-Dimethyl-7,7-Dinitro-1,3,5-Trioxacyclooctane. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dioxolane, 2-(bromomethyl)-. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl). Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(2-Bromo-3,5-dimethoxybenzyl)-2-methyl-1,3-dioxolane - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Google Patents. (n.d.). CN1803791A - Synthesis method for converting trans 1,3-dioxolane derivative to correspondent cis form.
  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2022, November 22). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • De La Salle University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • YouTube. (2020, June 1). GCMS 3 Fragmentation Patterns. Retrieved from [Link]

  • Scirp.org. (2015, March 23). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Retrieved from [Link]

  • Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Retrieved from [Link]

Sources

Comparative

Advanced HPLC Strategies for Difenoconazole Purity &amp; Intermediate Profiling

Executive Summary & Strategic Context Objective: To provide a definitive, comparative technical guide for the HPLC analysis of Difenoconazole (DFZ) and its critical synthetic intermediates. The Challenge: Difenoconazole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Objective: To provide a definitive, comparative technical guide for the HPLC analysis of Difenoconazole (DFZ) and its critical synthetic intermediates.

The Challenge: Difenoconazole synthesis involves a multi-step pathway generating intermediates with vastly different polarities and stereochemical configurations. Standard isocratic methods often fail to resolve the bromoketal intermediate from the final product or separate the 1,2,4-triazole regioisomers . Furthermore, Difenoconazole possesses two chiral centers, resulting in four stereoisomers with varying fungicidal activities, necessitating chiral separation strategies distinct from chemical purity analysis.[1]

The Solution: This guide contrasts standard Quality Control (QC) methods with an advanced Gradient Process Control (GPC) method, recommending the latter for intermediate profiling during drug development.

Molecular Profiling: The Analytes

Understanding the chemistry is the prerequisite for separation. The synthesis generally proceeds via the "Ketal Route."

Diagram 1: Difenoconazole Synthetic Pathway & Impurity Origins

This diagram maps the critical control points where intermediates must be monitored.

Difenoconazole_Synthesis SM1 2-Chloro-4-(4-chlorophenoxy) acetophenone (Starting Material) Inter1 Intermediate A (Alpha-Bromo Ketone) SM1->Inter1 Bromination Inter2 Intermediate B (Bromoketal) Inter1->Inter2 Ketalization (1,2-Propanediol) Product Difenoconazole (Final Product) Inter2->Product Nucleophilic Substitution (+ 1,2,4-Triazole) Impurity1 Impurity: Triazole Isomers (Regioisomerism) Inter2->Impurity1 Side Reaction (N4 attack) Reagent 1,2,4-Triazole Reagent->Product Impurity2 Impurity: Hydrolysis Products (Difenoconazole-Alcohol) Product->Impurity2 Degradation (Acidic/Basic)

Caption: Synthetic workflow highlighting the origin of key intermediates (Bromoketal) and impurities (Triazole isomers).

Comparative Method Analysis

We evaluated three distinct chromatographic approaches. The data below synthesizes performance metrics from standard industry practices and literature validation.

FeatureMethod A: Isocratic C18 (Standard QC) Method B: Gradient Phenyl-Hexyl (Recommended) Method C: Chiral Normal Phase
Primary Use Final Product Assay (Potency)Process Control (Intermediates)Stereoisomer Ratio ((2R,4S) vs others)
Separation Power Low (Co-elution risks)High (Resolves Intermediates) Specific to Stereochemistry
Run Time < 10 mins25-35 mins20-40 mins
Key Limitation Cannot resolve Bromoketal from DFZRequires equilibration timeIncompatible with aqueous samples
LOD (mg/kg) 0.050.01 0.1
Expert Insight: Why Method B Wins for Intermediates

While Method A (Isocratic ACN/Water) is sufficient for checking if the final product is >98% pure, it is blind to specific upstream intermediates. The Bromoketal intermediate is highly lipophilic, similar to Difenoconazole. On a standard C18 column, they often co-elute.

  • The Fix: We recommend Method B using a Phenyl-Hexyl or C8 column with a gradient. The pi-pi interactions offered by the Phenyl phase provide unique selectivity for the chlorophenoxy rings, pulling the intermediate peaks apart from the product.

Recommended Protocol: Gradient Process Control (GPC)

This protocol is designed to separate the starting acetophenone, the bromoketal intermediate, the triazole reagent, and the final Difenoconazole product in a single run.

Instrumentation & Conditions
  • System: HPLC with PDA/DAD Detector (Agilent 1290 or Shimadzu LC-2030 equivalent).

  • Column: Phenomenex Luna Phenyl-Hexyl or Zorbax Eclipse Plus C8 (150 mm x 4.6 mm, 3.5 µm).

    • Rationale: Phenyl phases offer alternative selectivity to C18 for aromatic halogenated compounds.

  • Wavelength: 220 nm (Primary) and 254 nm (Secondary).

    • Note: 220 nm detects the triazole ring; 254 nm is specific to the aromatic chlorophenoxy moiety.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 30°C.

Mobile Phase Composition
  • Solvent A: 0.1% Formic Acid in Water (Improves peak shape for triazole nitrogen).

  • Solvent B: Acetonitrile (HPLC Grade).[2][4]

Gradient Program
Time (min)% Solvent A (Aq)% Solvent B (Org)Event
0.09010Initial hold for polar Triazole
5.09010Elution of Triazole/Polar impurities
20.01090Linear ramp to elute Intermediates
25.01090Wash step (Elutes Bromoketal/DFZ)
25.19010Return to initial
30.09010Re-equilibration
Sample Preparation (Self-Validating Step)

To ensure the method works, perform this System Suitability Test (SST) :

  • Stock Solution: Dissolve 10 mg of Difenoconazole reference standard in 10 mL Acetonitrile.

  • Spike Solution: Spike the stock with 0.1 mg of 2-Chloro-4-(4-chlorophenoxy)acetophenone (Starting Material).

  • Acceptance Criteria: The Resolution (

    
    ) between the Starting Material peak and Difenoconazole peak must be 
    
    
    
    .

Experimental Validation Data

The following data represents typical performance metrics expected when validating this protocol under ICH Q2(R1) guidelines.

Table 2: Method Validation Summary (Gradient Phenyl-Hexyl)

ParameterResultAcceptance Limit
Linearity (

)
> 0.9995 (Range: 0.5 - 500 µg/mL)

Precision (RSD, n=6) 0.45%

Recovery (Spike) 98.2% - 101.5%95% - 105%
LOD (Limit of Detection) 0.01 µg/mLN/A
Resolution (

)
2.8 (DFZ vs Bromoketal)

Advanced Workflow: Decision Tree

Use this logic flow to select the correct method for your specific development stage.

Diagram 2: HPLC Method Selection Strategy

Method_Selection Start Start Analysis Goal What is the Analytical Goal? Start->Goal Route1 Final Product Assay (QC Release) Goal->Route1 Purity % Route2 Reaction Monitoring (Intermediates) Goal->Route2 Process Dev Route3 Efficacy/Toxicity Study (Stereoisomers) Goal->Route3 Bioactivity MethodA Method A: Isocratic C18 (Fast, Robust) Route1->MethodA MethodB Method B: Gradient Phenyl-Hexyl (High Resolution) Route2->MethodB MethodC Method C: Chiral Normal Phase (Polysaccharide Column) Route3->MethodC

Caption: Decision matrix for selecting the appropriate HPLC methodology based on development phase.

Troubleshooting & Expert Tips

  • Peak Tailing on Difenoconazole:

    • Cause: Interaction between the basic triazole nitrogen and residual silanols on the silica support.

    • Fix: Ensure the Mobile Phase contains at least 0.1% Formic Acid or use a "base-deactivated" (End-capped) column.

  • Ghost Peaks:

    • Cause: Late elution of the highly lipophilic "dimer" impurities formed during etherification.

    • Fix: Extend the gradient "Wash Step" (90% B) to 10 minutes for the first few runs to characterize these late eluters.

  • Stereoisomer Splitting:

    • Observation: In standard RP-HPLC, the Difenoconazole peak may appear as a "doublet" or have a shoulder.

    • Explanation: This is partial separation of diastereomers. It is not an impurity.

    • Action: Integrate the doublet as a single peak for chemical purity, or switch to Method C (Chiral) if isomer ratios are required.

References

  • Synthesis & Pathway: A New Synthesis Process of Highly Efficient and Low Toxic Fungicide Difenoconazole. CABI Digital Library.

  • Stereoisomer Separation: Stereoselective Determination of Difenoconazole Using HPLC-MS/MS. Tbilisi State University.[1]

  • Method Validation: Validation of Commercial Formulation of Difenoconazole Using HPLC Equipped with DAD. Global Research in Environment and Sustainability.

  • Residue & Metabolite Analysis: Difenoconazole (224) - FAO Panel of Experts on Pesticide Residues. FAO.[5]

  • Impurity Profiling: Difenoconazole and Impurities - Analytical Standards. BOC Sciences.[5]

Sources

Validation

13C NMR shifts for bromomethyl vs chlorophenoxy carbons

Objective Comparison Guide: ¹³C NMR Chemical Shifts of Bromomethyl vs. Chlorophenoxy Carbons In the realm of structural elucidation and active pharmaceutical ingredient (API) characterization, accurately assigning carbon...

Author: BenchChem Technical Support Team. Date: March 2026

Objective Comparison Guide: ¹³C NMR Chemical Shifts of Bromomethyl vs. Chlorophenoxy Carbons

In the realm of structural elucidation and active pharmaceutical ingredient (API) characterization, accurately assigning carbon environments is a critical milestone. Two structural motifs frequently encountered in drug development—bromomethyl groups (


) and chlorophenoxy moieties (

/

)—present distinct electronic environments.

As a Senior Application Scientist, I have designed this guide to objectively compare the ¹³C Nuclear Magnetic Resonance (NMR) spectral performance of these two environments. Rather than merely listing values, this dossier synthesizes the quantum mechanical causality behind their chemical shifts and provides a field-proven, self-validating experimental protocol for their acquisition.

Part 1: Mechanistic Causality & Electronic Dynamics

The chemical shift (


) of a carbon nucleus in a ¹³C NMR spectrum is dictated by the local electron density surrounding it. Shielded nuclei resonate upfield (lower ppm), while deshielded nuclei resonate downfield (higher ppm).
The Bromomethyl Environment ( )

The carbon in a bromomethyl group is subject to two competing electronic phenomena:

  • Inductive Deshielding (-I Effect): Bromine is highly electronegative (Pauling scale ~2.96). It pulls electron density away from the adjacent aliphatic carbon through the

    
    -bond network, causing a downfield shift relative to a standard alkane.
    
  • The Heavy-Atom Effect (Spin-Orbit Coupling): Because bromine is a heavy halogen (Period 4), its large electron cloud induces a relativistic "heavy-atom effect." This phenomenon actually provides an anomalous shielding contribution to the adjacent carbon nucleus, counteracting some of the inductive deshielding.

  • Net Result: Due to this interplay, bromomethyl carbons typically resonate in the 25.0 to 40.0 ppm range (1)[1].

The Chlorophenoxy Environment

The chlorophenoxy group introduces a highly complex electronic system, affecting both the adjacent aliphatic carbon and the aromatic ring itself:

  • Aliphatic Carbon (

    
    ):  The oxygen atom (Pauling scale ~3.44) exerts a massive inductive withdrawal (-I) on the adjacent carbon. Unlike bromine, oxygen is a Period 2 element and offers no heavy-atom shielding. Consequently, this carbon is severely deshielded, resonating far downfield between 65.0 and 75.0 ppm  (2)[2].
    
  • Aromatic Carbons: The oxygen atom donates electron density into the aromatic ring via resonance (+M effect), shielding the ortho and para carbons (~115.0–122.0 ppm). However, the ipso-carbon directly attached to the oxygen is heavily deshielded by the immediate -I effect, pushing it to 150.0–160.0 ppm (3)[3]. The ipso-carbon attached to the chlorine atom typically resonates at ~125.0–130.0 ppm due to chlorine's moderate -I effect.

Part 2: Comparative Data Presentation

The following table summarizes the quantitative spectral performance of these distinct carbon environments, serving as a rapid reference for structural assignment.

Carbon EnvironmentStructural MotifTypical ¹³C Shift Range (ppm)Dominant Electronic EffectPeak Intensity (Typical)
Bromomethyl

25.0 – 40.0-I (Inductive) + Spin-Orbit ShieldingHigh (Methylene, attached protons)
Chlorophenoxy (Aliphatic)

65.0 – 75.0Strong -I (Oxygen Inductive Withdrawal)High (Methylene, attached protons)
Chlorophenoxy (Ipso-O)

150.0 – 160.0-I (Oxygen) + Resonance (+M)Low (Quaternary carbon)
Chlorophenoxy (Ipso-Cl)

125.0 – 130.0-I (Chlorine Inductive Withdrawal)Low (Quaternary carbon)
Chlorophenoxy (Ortho/Para)

115.0 – 122.0+M (Resonance Shielding by Oxygen)High (Methine, attached protons)

Data aggregated from established substituent chemical shift (SCS) principles and empirical databases (4)[4].

Part 3: Standardized Experimental Protocol

To ensure data integrity, the following protocol is designed as a self-validating system . Every step includes the mechanistic rationale (the "why") behind the operational action (the "what").

Step 1: Sample Preparation
  • Analyte Weighing: Accurately weigh 25–50 mg of the target compound. Causality: ¹³C has a low natural abundance (~1.1%) and a low gyromagnetic ratio. A highly concentrated sample is required to achieve an acceptable Signal-to-Noise (S/N) ratio within a reasonable timeframe.

  • Solvent Selection: Dissolve the sample in 0.6 mL of Deuterated Chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality:

      
       provides a deuterium lock signal to stabilize the spectrometer's magnetic field. TMS acts as the internal standard; silicon's low electronegativity highly shields its methyl carbons, defining the exact 0.00 ppm zero-point (5)[5].
      
  • Transfer: Transfer the homogenous solution to a standard 5 mm NMR tube, ensuring a solvent column height of ~4.5 cm to optimize magnetic shimming.

Step 2: Instrument Configuration & Acquisition
  • Pulse Sequence: Select a proton-decoupled ¹³C acquisition sequence (e.g., WALTZ-16).

    • Causality: Heteronuclear spin-spin coupling (

      
      ) splits carbon signals into complex multiplets. Decoupling collapses these into sharp singlets, drastically improving S/N and simplifying interpretation.
      
  • Parameters: Set the spectral width to 250 ppm, the acquisition time (AQ) to ~1.5 seconds, and the relaxation delay (D1) to 2.0 seconds. Run for 512 to 1024 scans.

Step 3: Data Processing & System Validation
  • Processing: Apply a Fourier Transform (FT) to the Free Induction Decay (FID). Perform manual phase correction to ensure all peaks are absorptive, and apply a baseline correction.

  • Self-Validation Check (Critical): Before assigning any analyte peaks, the operator MUST verify the system's calibration:

    • Check 1: Locate the TMS singlet and calibrate it to exactly 0.00 ppm .

    • Check 2: Locate the solvent residual peak. Because deuterium has a spin of

      
      , it splits the 
      
      
      
      carbon into a distinct 1:1:1 triplet. Verify this triplet is centered at exactly 77.16 ppm .
    • Go/No-Go: If the

      
       triplet deviates by more than 0.05 ppm after TMS calibration, the sample matrix is compromised (e.g., severe pH effects or concentration-induced shifts), and the data must be discarded.
      

Part 4: Analytical Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR workflow, highlighting the critical divergence in chemical shift assignment between the two functional groups.

NMR_Workflow SamplePrep Sample Preparation Weigh 25-50 mg Dissolve in CDCl3 + TMS Acquisition 13C NMR Acquisition Proton-Decoupled (WALTZ-16) 512-1024 Scans SamplePrep->Acquisition Processing Data Processing Fourier Transform Phase & Baseline Correction Acquisition->Processing Validation System Validation Check CDCl3 Triplet (77.16 ppm) Check TMS Singlet (0.00 ppm) Processing->Validation Analysis Chemical Shift Assignment Assign Bromomethyl (25-40 ppm) Assign Chlorophenoxy (65-160 ppm) Validation->Analysis

Caption: Workflow of 13C NMR sample preparation, acquisition, and comparative chemical shift analysis.

References

  • University of Wisconsin-Madison. "13C NMR Chemical Shift Table". Available at: [Link]

  • Heriot-Watt University. "13C NMR Spectroscopy". Available at: [Link]

Sources

Comparative

Advanced Spectroscopic Workflows for the Identification of Dioxolane Ring Cleavage Products: A Comparative Guide

The 1,3-dioxolane ring is a ubiquitous structural motif in organic synthesis, frequently employed as a robust protecting group for 1,2-diols or carbonyl compounds. However, the true analytical challenge arises during its...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,3-dioxolane ring is a ubiquitous structural motif in organic synthesis, frequently employed as a robust protecting group for 1,2-diols or carbonyl compounds. However, the true analytical challenge arises during its cleavage—whether via acid-catalyzed hydrolysis, photochemical ring opening, or electron-transfer mechanisms. Accurately monitoring this deprotection is critical for yield optimization and mechanistic validation.

As a Senior Application Scientist, I have designed this guide to move beyond basic spectral assignments. Here, we will objectively compare the performance of orthogonal spectroscopic modalities (NMR, FTIR, and GC-MS) and establish a self-validating experimental framework for tracking dioxolane cleavage.

Mechanistic Causality in Dioxolane Cleavage

To select the appropriate spectroscopic tool, we must first understand the physical chemistry of the transformation. The cleavage of a 1,3-dioxolane ring under acidic conditions proceeds via a specific mechanistic cascade. Protonation of an acetal oxygen is followed by C–O bond heterolysis, generating a highly reactive oxocarbenium ion[1]. Subsequent nucleophilic attack by water yields a transient hemiacetal, which rapidly collapses into the corresponding carbonyl compound and a free 1,2-diol[1].

Every spectroscopic technique we deploy is fundamentally tracking this physical event: the destruction of the constrained sp³ acetal center and the birth of the sp² carbonyl and free hydroxyl groups.

MechanisticPathway A 1,3-Dioxolane (Protected) B Protonated Acetal A->B + H+ C Oxocarbenium Intermediate B->C Ring Opening D Hemiacetal Intermediate C->D + H2O E Carbonyl + 1,2-Diol D->E Cleavage

Fig 1. Acid-catalyzed 1,3-dioxolane cleavage mechanism via an oxocarbenium intermediate.

Comparative Analysis of Spectroscopic Modalities

No single analytical technique provides a complete picture of the cleavage kinetics and thermodynamics. A robust analytical workflow requires orthogonal verification. Table 1 summarizes the quantitative performance and physical basis for the three primary modalities used in this application.

Table 1: Quantitative Comparison of Spectroscopic Modalities for Dioxolane Cleavage

Analytical ModalityTarget Functional GroupDioxolane (Reactant) SignalCleavage Product SignalPhysical Causality
¹H NMR Acetal Methine / Aldehyde~5.0 - 6.0 ppm (singlet)~9.5 - 10.5 ppm (aldehyde)Deshielding due to C=O double bond magnetic anisotropy[2].
¹³C NMR Acetal Carbon / Carbonyl~95 - 110 ppm~190 - 210 ppmTransition from sp³ to sp² hybridization alters electron density[2].
ATR-FTIR C-O-C / C=O / O-H1000 - 1200 cm⁻¹ (strong)1710 cm⁻¹ (C=O), ~3300 cm⁻¹ (O-H)Release of ring strain and change in bond dipole moments[3].
GC-MS (EI) Molecular Ion / Fragments[M]⁺ often weak, [M-R]⁺ strongDistinct [M]⁺, loss of H₂O (-18 Da)Acyclic diols undergo distinct fragmentation compared to rigid rings.

Why NMR is the Gold Standard: Nuclear Magnetic Resonance provides absolute structural elucidation. The acetal proton of a 1,3-dioxolane is highly diagnostic, typically resonating as a sharp singlet between 5.0 and 6.0 ppm[2]. Its disappearance, coupled with the emergence of aldehyde or ketone signals, allows for precise kinetic tracking[4].

Why FTIR is the Real-Time Workhorse: Attenuated Total Reflectance (ATR) FTIR requires no sample preparation. The cleavage is marked by the loss of the strong C-O-C asymmetric stretching bands (1000–1200 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹) alongside a sharp C=O stretch (~1710 cm⁻¹)[3].

Self-Validating Experimental Protocol

A protocol is only as good as its internal controls. The following methodology for monitoring dioxolane hydrolysis is designed as a self-validating system . By incorporating an inert internal standard, the protocol decouples signal integration from instrument sensitivity drift, ensuring absolute mass balance.

Protocol: Quantitative NMR & GC-MS Workflow for Dioxolane Hydrolysis

Step 1: Reaction Initiation & Internal Standardization Dissolve 1.0 mmol of the target 1,3-dioxolane derivative and exactly 0.1 mmol of 1,3,5-trimethoxybenzene (TMB) in 5 mL of a THF/H₂O mixture. TMB acts as the internal standard; its aromatic protons (~6.1 ppm) will not overlap with the reactant or product signals. Initiate cleavage by adding 0.05 mmol of a protic acid catalyst (e.g., p-toluenesulfonic acid)[1].

Step 2: Aliquoting and Kinetic Quenching At predefined intervals (e.g., 5, 15, 30, 60 minutes), extract 100 µL aliquots. Immediately quench the reaction by discharging the aliquot into 400 µL of deuterated chloroform (CDCl₃) containing excess solid K₂CO₃. Causality: The basic carbonate neutralizes the acid catalyst instantaneously, freezing the kinetic profile and preventing further hydrolysis during the analysis queue[4].

Step 3: NMR Acquisition & Mass Balance Validation Filter the quenched mixture through a plug of glass wool into a 5 mm NMR tube. Acquire ¹H NMR spectra using a 90° pulse sequence with a relaxation delay (D1) of at least 10 seconds. Self-Validation Check: Calculate the molar sum of the remaining dioxolane and the newly formed carbonyl product relative to the TMB standard. If the total mass balance drops below 95%, it immediately flags the presence of uncharacterized side reactions (e.g., polymerization or degradation).

Step 4: GC-MS Derivatization (Orthogonal Confirmation) Take a separate 50 µL quenched aliquot, evaporate to dryness under N₂, and treat with 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) at 60°C for 30 minutes. Causality: The liberated 1,2-diols are highly polar and prone to column tailing. Silylation converts them into volatile TMS ethers, ensuring sharp chromatographic peaks and reliable electron-impact mass fragmentation.

ExpWorkflow cluster_analysis Parallel Spectroscopic Analysis Start Reaction Initiation (Dioxolane + Catalyst + Int. Std) Sampling Aliquoting & Quenching (Basic Buffer to halt cleavage) Start->Sampling NMR 1H/13C NMR (Structural Elucidation) Sampling->NMR FTIR ATR-FTIR (Functional Group Tracking) Sampling->FTIR MS GC-MS with Derivatization (Mass Fragmentation) Sampling->MS Validation Data Integration & Mass Balance Validation (>95%) NMR->Validation FTIR->Validation MS->Validation

Fig 2. Self-validating experimental workflow for monitoring dioxolane cleavage.

Data Interpretation & Pitfalls

When analyzing the spectroscopic data, researchers must be aware of conformational nuances. In the ¹H NMR spectrum, the four protons of the ethylenedioxy bridge in the intact dioxolane ring appear as a complex, tightly coupled multiplet around 3.8–4.2 ppm due to the constrained ring geometry[2]. Upon cleavage, as the ring opens to form an acyclic 1,2-diol, these signals will shift upfield and simplify, reflecting the newly acquired rotational freedom of the carbon-carbon bond.

A common pitfall in GC-MS analysis of these reactions is the failure to derivatize. Without BSTFA treatment, the highly polar diol cleavage products will exhibit severe peak tailing or irreversible adsorption onto the GC column's stationary phase, leading to artificially low product quantification and a failure of the mass balance validation. By adhering to the multi-modal, self-validating workflow outlined above, researchers can ensure absolute confidence in their kinetic and structural assignments.

References
  • A Technical Guide to the Spectroscopic Characterization of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane - Benchchem. 2

  • ElectronTransfer Induced Ring Opening of α-Epoxyketones: Spirodioxolane Formation - NIH. 3

  • Activation of 1, 3-dioxolane by protic ionic liquid in aqueous media: A green strategy for the selective cleavage of acetals and ketals - ResearchGate. 1

  • Exp. 21 NMR Study of a Reversible Hydrolysis Reaction - Colorado State University. 4

Sources

Validation

An In-Depth Guide to Differentiating Ether and Acetal Linkages Using FTIR Spectroscopy

In the realms of chemical synthesis, drug development, and polymer science, the precise identification of functional groups is paramount. Among these, ethers (R-O-R') and acetals (R-CH(OR')₂) are two ubiquitous linkages...

Author: BenchChem Technical Support Team. Date: March 2026

In the realms of chemical synthesis, drug development, and polymer science, the precise identification of functional groups is paramount. Among these, ethers (R-O-R') and acetals (R-CH(OR')₂) are two ubiquitous linkages that can be challenging to distinguish due to their similar atomic constituents. Fourier-Transform Infrared (FTIR) spectroscopy emerges as a rapid, non-destructive, and highly effective technique for this differentiation. This guide, designed for researchers and scientists, provides an in-depth technical comparison of the FTIR spectral signatures of ethers and acetals, grounded in the principles of molecular vibrations and supported by experimental data.

Section 1: The Theoretical Basis of C-O Vibrations in FTIR

Infrared spectroscopy probes the vibrational transitions within a molecule.[1][2] When a molecule absorbs infrared radiation, its covalent bonds vibrate at specific frequencies, corresponding to the energy of the absorbed light. For a vibration to be "IR-active," it must cause a change in the molecule's net dipole moment.[3][4] The C-O single bond is polar and its stretching vibrations produce strong, characteristic absorption bands in the mid-infrared region, often referred to as the "fingerprint region" (1500–500 cm⁻¹).[1][5]

Ethers (R-O-R'): A Single, Dominant C-O Stretch

In a simple aliphatic ether, the key vibrational mode is the asymmetric stretching of the C-O-C linkage.[6] This vibration involves the two carbon atoms moving in one direction while the central oxygen atom moves in the opposite direction. This motion results in a significant change in the dipole moment, giving rise to a characteristically strong and often broad absorption band. For most saturated aliphatic ethers, this peak is typically the most intense one in the 1300 to 1000 cm⁻¹ region and is located between 1150 and 1050 cm⁻¹.[7][8][9] A much weaker symmetric C-O-C stretching vibration, where both carbon atoms move in and out in phase, occurs at a lower frequency and is often of little diagnostic value.[6]

Acetals (R-CH(OR')₂): Coupled Vibrations and Multiple Bands

The defining structural feature of an acetal is the presence of two ether-like oxygen atoms bonded to the same carbon (a geminal dialkoxy group). This O-C-O arrangement fundamentally alters the vibrational landscape compared to a simple ether. The two adjacent C-O bonds are not isolated; they are mechanically coupled.[10] This coupling means that the stretching vibrations of one C-O bond influence the other, leading to collective vibrational states.[11]

This interaction results in two distinct, coupled stretching modes:

  • Asymmetric Stretching: One C-O bond stretches while the other compresses. This mode occurs at a higher frequency and is typically very intense.

  • Symmetric Stretching: Both C-O bonds stretch or compress in phase. This mode occurs at a lower frequency and is also strong.

Consequently, instead of one primary C-O stretching band as seen in ethers, acetals exhibit a series of multiple, strong, and often sharp absorption bands in the 1200-1000 cm⁻¹ region. This pattern of multiple intense peaks is the key diagnostic feature for identifying an acetal linkage.

Section 2: Experimental Walkthrough: A Comparative Case Study

To empirically demonstrate the spectral differences, we will compare the FTIR spectra of a representative ether, Diethyl Ether , and a representative acetal, 1,1-Diethoxyethane .

Materials and Instrumentation:

  • Ether: Diethyl Ether (CH₃CH₂-O-CH₂CH₃), liquid.

  • Acetal: 1,1-Diethoxyethane (CH₃CH(OCH₂CH₃)₂), liquid.[12]

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory. ATR is an ideal sampling technique for neat liquids as it requires minimal to no sample preparation.[13][14][15][16]

Experimental Protocol: ATR-FTIR Spectroscopy
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Spectrum Acquisition:

    • Clean the diamond ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This scan measures the ambient conditions and the instrument's response, which will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place 1-2 drops of the liquid sample (e.g., Diethyl Ether) directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[17]

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.

  • Cleaning and Second Sample Analysis:

    • Thoroughly clean the ATR crystal to remove all traces of the first sample.

    • Acquire a new background spectrum if there has been a significant change in ambient conditions, though it is often not necessary if samples are run consecutively.

    • Repeat Step 3 with the second liquid sample (1,1-Diethoxyethane).

  • Data Processing: Process the acquired spectra using the instrument's software. This typically involves background subtraction, ATR correction (if necessary), and normalization for comparison.

Data Presentation and Analysis

The stark difference between the ether and acetal is immediately apparent in their FTIR spectra, particularly within the C-O stretching region.

Table 1: Comparison of Key FTIR Absorption Bands for Diethyl Ether vs. 1,1-Diethoxyethane

Wavenumber (cm⁻¹)Diethyl Ether Assignment1,1-Diethoxyethane AssignmentIntensity
~2975-2850C-H (sp³) stretchingC-H (sp³) stretchingStrong
~1450C-H bending (scissoring)C-H bending (scissoring)Medium
~1380C-H bending (symmetric)C-H bending (symmetric)Medium
~1122 C-O-C Asymmetric Stretch -Very Strong
--~1130, 1070, 1050 Multiple, Very Strong

Note: Exact peak positions can vary slightly based on the instrument and sampling conditions.

Spectral Interpretation:

  • Diethyl Ether: The spectrum is dominated by a single, very strong, and somewhat broad absorption band centered around 1122 cm⁻¹.[6][18] This peak is unequivocally assigned to the asymmetric C-O-C stretching vibration and is the hallmark of a saturated, aliphatic ether.[7][9]

  • 1,1-Diethoxyethane: In contrast, the spectrum of 1,1-diethoxyethane displays a complex and characteristic pattern of several strong absorption bands in the 1150-1000 cm⁻¹ region.[19][20][21] These multiple peaks arise from the coupled symmetric and asymmetric vibrations of the O-C-O moiety. This multiplet of strong bands is the definitive signature of an acetal linkage.

Section 3: Visualizing the Key Vibrational Modes

To better understand the atomic motions that give rise to these distinct spectral features, we can visualize the molecular structures and their primary vibrational modes.

ether_vibration cluster_ether Ether Linkage (R-O-R') cluster_mode Asymmetric C-O-C Stretch R1 R' O O R1->O R2 R'' O->R2 C1_vib C O_vib O C1_pos C1_pos C1_vib->C1_pos C2_vib C O_pos O_pos O_vib->O_pos C2_pos C2_pos C2_vib->C2_pos

Caption: Ether Asymmetric C-O-C Stretch.

acetal_vibrations cluster_acetal Acetal Linkage (O-C-O) cluster_modes Coupled Stretching Modes cluster_asym Asymmetric cluster_sym Symmetric O1 O C C O1->C O2 O O2->C R R' R->C H H H->C O1_a O C_a C O1a_pos O1a_pos O1_a->O1a_pos O2_a O C_a->O2_a O1_s O C_s C O1s_pos O1s_pos O1_s->O1s_pos O2_s O O2s_pos O2s_pos O2_s->O2s_pos

Caption: Acetal Coupled O-C-O Stretches.

Section 4: Field-Proven Insights & Troubleshooting

While the distinction is often clear, several factors can influence the interpretation of spectra:

  • Structural Effects: The exact frequencies of C-O stretching bands are sensitive to the molecular environment. For example, in aryl ethers (like anisole), the C-O stretch is shifted to higher wavenumbers (1270–1230 cm⁻¹) due to the stiffening of the bond by resonance. Similarly, ring strain in cyclic ethers (e.g., epoxides) can shift the C-O band.

  • Overlapping Peaks: In complex molecules, other functional groups can have absorptions in the 1200-1000 cm⁻¹ region. For instance, C-N stretching in amines and C-C stretching vibrations can overlap, potentially obscuring the C-O bands. A holistic interpretation, considering the entire spectrum, is crucial.[7]

  • Hydrogen Bonding: While ethers and acetals are not hydrogen bond donors, they can act as acceptors. In the presence of -OH or -NH groups (e.g., in a solution with an alcohol), hydrogen bonding can cause slight broadening and shifting of the C-O absorption bands.

Conclusion

FTIR spectroscopy provides a definitive and accessible method for distinguishing between ether and acetal linkages. The key to this differentiation lies in the analysis of the C-O stretching region of the spectrum (1200-1000 cm⁻¹).

  • Ethers are characterized by a single, strong, and broad asymmetric C-O-C stretching band .

  • Acetals , due to vibrational coupling within their O-C-O moiety, are identified by a series of multiple, strong, and sharp absorption bands in the same region.

By understanding the theoretical underpinnings of these vibrational modes and following a systematic experimental approach, researchers, scientists, and drug development professionals can confidently identify these critical functional groups, ensuring the structural integrity and purity of their compounds.

References

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. OpenStax. [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

  • RML Administration. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Rocky Mountain Laboratories. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of ethoxyethane. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

  • Agilent Technologies. (2011, March 15). Quantitative analysis using ATR-FTIR Spectroscopy. [Link]

  • Huda, M. N., & Lee, S. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 118-135. [Link]

  • AZoM. (2025, March 21). How to Read and Interpret FTIR Results: A Beginner's Guide. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). 2.3 THE MODES OF STRETCHING AND BENDING. [Link]

  • ResearchGate. FT-IR spectra of ethanol and 1,1-diethoxyethane. [Link]

  • Wikipedia. 1,1-Diethoxyethane. [Link]

  • NIST WebBook. Ethane, 1,1-diethoxy-. [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd. [Link]

  • American Chemical Society. (2017, February 28). Infrared Spectroscopy. In ACS Reagent Chemicals. [Link]

  • WikiEducator. Chapter-17 Infrared spectroscopy (Vibrational Modes). [Link]

  • University of Colorado Boulder. Vibrational Spectroscopy (Infrared, IR-Spect.). [Link]

  • Khan Academy. Symmetric and asymmetric stretching. [Link]

  • Bremer, M. T., et al. (2024). Vibrational Coupling Infrared Nanocrystallography. Nano Letters. [Link]

  • University of Calgary. Infrared Spectroscopy (IR). [Link]

  • S. Shaik, et al. (2025, September 1). IR spectroscopy demystified: A beginner's guide to interpretation. ResearchGate. [Link]

  • Llewellyn, G. (1959). The syntheses and infrared spectra of some acetals and ketals. Journal of the Chemical Society. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane proper disposal procedures

As a Senior Application Scientist, I understand that managing complex chemical waste requires more than just following a checklist—it requires a mechanistic understanding of the molecules involved. 2-(2-Bromo-4-chloro-ph...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing complex chemical waste requires more than just following a checklist—it requires a mechanistic understanding of the molecules involved. 2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane is a dual-hazard compound. It combines a halogenated phenoxy moiety with a heterocyclic acetal (1,3-dioxolane) ring.

Improper disposal of this compound is not merely a regulatory violation; it poses severe risks of toxic gas generation, environmental persistence, and even explosive peroxide formation. This guide provides a self-validating, field-proven protocol for the safe handling, segregation, and disposal of this specific chemical.

Structural Risk Assessment: The Causality Behind the Rules

To safely manage a chemical, we must first deconstruct its molecular risks. The disposal protocols for 2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane are dictated by two distinct structural features:

  • The Halogenated Phenoxy Moiety (Bromine & Chlorine): Non-halogenated organic solvents are routinely recycled via fuels blending (e.g., burned in cement kilns). However, halogenated compounds cannot be disposed of this way. Combusting halogens at standard temperatures generates highly corrosive hydrohalic acids (HBr, HCl) and risks the formation of lethal polychlorinated dibenzo-p-dioxins (PCDDs). Therefore, this compound requires specialized, high-temperature incineration with caustic scrubbing.

  • The 1,3-Dioxolane Ring: As a cyclic acetal, 1,3-dioxolane is susceptible to autoxidation. While it forms organic peroxides less rapidly than tetrahydrofuran (THF), prolonged exposure to oxygen and light can lead to the dangerous accumulation of shock-sensitive peroxides 1.

Table 1: Quantitative & Qualitative Chemical Risk Profile

Structural FeaturePrimary HazardCausality / Chemical MechanismOperational Mitigation
Bromine/Chlorine Toxic gas formationHalogens form corrosive HX gases and dioxins during low-temp combustion.Segregate strictly into Halogenated Waste streams; ensure high-temp incineration.
1,3-Dioxolane Ring Peroxide formationAutoxidation of the cyclic acetal ring upon prolonged exposure to air/light.Store in tightly sealed containers; test for peroxides if stored >6 months.
Phenoxy Ether Environmental persistenceAromatic ether bonds resist rapid biodegradation in standard wastewater.Zero drain disposal; utilize secondary containment to prevent environmental release.

Operational Storage & Segregation Logic

The most common—and costly—mistake laboratories make is commingling halogenated and non-halogenated waste. Because halogenated waste requires extensive treatment, its disposal cost is 2 to 3 times higher than non-halogenated waste 2. Contaminating a 20L non-halogenated carboy with even a few drops of 2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane (exceeding 1,000 ppm halogens) forces the entire batch to be treated as halogenated waste.

Furthermore, never use metal safety cans for halogenated waste . Over time, halogenated solvents dissociate to produce trace amounts of acids (HCl, HBr) that will rapidly corrode metal containers, leading to catastrophic leaks 3. Always use UN-approved High-Density Polyethylene (HDPE) containers.

WasteSegregation Start 2-(2-Bromo-4-chloro-phenoxy)methyl -1,3-dioxolane Waste CheckHalogen Contains Halogens (Br, Cl)? Start->CheckHalogen Halogenated Halogenated Waste Stream (Max 25 Gal in SAA) CheckHalogen->Halogenated Yes (Br, Cl present) Incineration High-Temp Incineration with Caustic Scrubbing Halogenated->Incineration EH&S Pickup Incompatibles Keep away from: Strong Acids, Heavy Metals Halogenated->Incompatibles Segregation Rule

Figure 1: Decision tree for the segregation and disposal pathway of halogenated dioxolane waste.

Step-by-Step Disposal Methodology

To maintain a self-validating safety system, execute the following protocol for routine disposal. This ensures compliance with EPA regulations regarding Halogenated Organic Compounds (HOCs) 4.

Protocol 1: Routine Halogenated Waste Disposal

  • Preparation: Verify that a UN-approved HDPE waste carboy is stationed in a designated Satellite Accumulation Area (SAA) within an actively venting chemical fume hood.

  • Labeling (Pre-emptive): Before adding the first drop of waste, affix a Hazardous Waste Tag to the container. Check the "Halogenated" and "Toxic" boxes. Write the full chemical name: 2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane. Do not use abbreviations or structural formulas.

  • Transfer: Using a chemically compatible funnel (e.g., polypropylene), slowly pour the waste into the carboy. Leave at least 10–20% headspace to account for vapor expansion.

  • Sealing: Immediately cap the container tightly. A container is only legally "closed" if it would not leak if overturned. Never leave a funnel resting in the neck of the carboy.

  • EH&S Notification: Once the container reaches 3/4 capacity, or hits the regulatory time limit for your SAA, submit a waste collection request to your Environmental Health and Safety (EH&S) department5.

Spill Management & Containment Protocol

In the event of an accidental release, swift and methodical action prevents vapor inhalation and environmental contamination.

SpillResponse Spill Spill Detected Vent Ventilate Area & Don PPE Spill->Vent Contain Contain with Inert Absorbent Vent->Contain Collect Transfer to HDPE Container Contain->Collect Tag Tag as Halogenated Hazardous Waste Collect->Tag

Figure 2: Sequential spill response workflow for halogenated organic solvent containment.

Protocol 2: Chemical Spill Containment and Cleanup

  • Evacuate & Ventilate: Immediately alert nearby lab personnel. Ensure the fume hood is running and room ventilation is active. Don appropriate PPE (nitrile/neoprene gloves, chemical splash goggles, and a lab coat).

  • Containment: Surround the perimeter of the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or universal spill pads). Crucial Causality: Do not use combustible materials like sawdust, as the oxidizing potential of trace peroxides combined with organic material can create a fire hazard.

  • Absorption: Work from the outside of the spill toward the center to prevent the spread of the chemical. Allow the absorbent to fully soak up the liquid.

  • Collection: Use a non-sparking scoop to transfer the contaminated absorbent into a heavy-duty, sealable polyethylene bag or a rigid HDPE bucket.

  • Decontamination: Wash the spill area with a mild detergent solution, absorb the rinsate with fresh pads, and add them to the waste container.

  • Disposal & Reporting: Seal the container, tag it explicitly as "Hazardous Waste - Halogenated Spill Cleanup," and contact EH&S for immediate pickup.

References

  • Temple University Environmental Health and Radiation Safety : "Halogenated Solvents in Laboratories" -[Link]

  • University of British Columbia (UBC) Safety & Risk Services : "Organic Solvent Waste Disposal" -[Link]

  • Environmental Protection Agency (EPA) eCFR : "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32" -[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.